Ethyl 7-(3-amino-2,4,6-triiodophenyl)heptanoate
Description
Properties
IUPAC Name |
ethyl 7-(3-amino-2,4,6-triiodophenyl)heptanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20I3NO2/c1-2-21-13(20)8-6-4-3-5-7-10-11(16)9-12(17)15(19)14(10)18/h9H,2-8,19H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZRSTVREZNQBLF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCCCC1=C(C(=C(C=C1I)I)N)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20I3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
627.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
161466-39-3 | |
| Record name | Ethyl 7-(3-amino-2,4,6-triiodophenyl)-heptanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis of Ethyl 7-(3-amino-2,4,6-triiodophenyl)heptanoate
An In-depth Technical Guide to the
Introduction
Ethyl 7-(3-amino-2,4,6-triiodophenyl)heptanoate is a complex organic molecule characterized by a heavily substituted aromatic core. Its structure, featuring a tri-iodinated aniline moiety linked to a long-chain fatty acid ester, suggests its potential utility in the field of medical imaging as a precursor to or a derivative of radiocontrast agents. The high atomic number of iodine atoms makes such compounds opaque to X-rays. This guide provides a comprehensive overview of a plausible synthetic route for this compound, designed for researchers and professionals in drug development and chemical synthesis. The proposed synthesis is grounded in established chemical principles and draws analogies from the preparation of structurally related compounds, such as Iopanoic Acid, a known cholecystographic agent.[1][2]
The synthetic strategy is built upon a multi-step process that involves the initial construction of a non-iodinated precursor, followed by a regioselective tri-iodination of the aromatic ring, and concluding with the esterification of the carboxylic acid functionality. This approach allows for controlled introduction of the key structural elements and is designed to maximize yield and purity.
Retrosynthetic Analysis
A logical retrosynthetic pathway for this compound involves disconnecting the molecule at key functional groups. The final ester can be traced back to its corresponding carboxylic acid, which in turn is derived from the iodination of an aminophenyl precursor. This precursor can be assembled from simpler starting materials.
Caption: Retrosynthetic analysis of the target compound.
Part 1: Synthesis of the Precursor: 7-(3-Aminophenyl)heptanoic Acid
The synthesis of the key intermediate, 7-(3-aminophenyl)heptanoic acid, is a critical first stage. While direct literature for this specific synthesis is scarce, a robust pathway can be constructed from known organic transformations. A plausible route begins with the synthesis of 7-aminoheptanoic acid, which is then coupled to an aromatic ring. A patent describes the synthesis of 7-aminoheptanoic acid starting from 6-bromocaproic acid ethyl ester and nitromethane.[3]
An alternative and more direct approach involves the functionalization of a pre-formed phenylheptanoic acid derivative. This can be achieved by starting with 7-phenylheptanoic acid, followed by nitration and subsequent reduction.
Protocol 1: Synthesis of 7-(3-Aminophenyl)heptanoic Acid via Nitration and Reduction
Step 1a: Nitration of 7-Phenylheptanoic Acid The introduction of a nitro group at the meta-position of the phenyl ring is achieved through electrophilic aromatic substitution.
-
In a flask equipped with a dropping funnel and a magnetic stirrer, cool a mixture of concentrated sulfuric acid and concentrated nitric acid (1:1 v/v) to 0°C in an ice bath.
-
Slowly add 7-phenylheptanoic acid to the cooled nitrating mixture with constant stirring. The rate of addition should be controlled to maintain the temperature below 10°C.
-
After the addition is complete, allow the mixture to stir at room temperature for 2-3 hours.
-
Pour the reaction mixture carefully over crushed ice. The precipitated 7-(3-nitrophenyl)heptanoic acid is then collected by vacuum filtration.
-
Wash the solid product with cold water until the washings are neutral and dry the product.
Step 1b: Reduction of the Nitro Group The nitro group is reduced to an amine using a standard reducing agent like tin(II) chloride or catalytic hydrogenation. The use of stannous chloride in an alcoholic solvent offers the advantage of potentially simultaneous esterification, although for this guide, we will proceed to the free acid.[4]
-
Dissolve the crude 7-(3-nitrophenyl)heptanoic acid in ethanol in a round-bottom flask.
-
Add an excess of stannous chloride dihydrate (SnCl₂·2H₂O) to the solution.
-
Add concentrated hydrochloric acid and reflux the mixture for 3-4 hours.
-
Cool the reaction mixture and neutralize it with a concentrated solution of sodium hydroxide until the solution is basic, which will precipitate tin salts.
-
Filter the mixture to remove the inorganic salts.
-
Acidify the filtrate with acetic acid to a pH of approximately 4-5 to precipitate the 7-(3-aminophenyl)heptanoic acid.
-
Collect the product by filtration, wash with water, and dry.
Part 2: Tri-iodination of the Aromatic Core
This is the most crucial step in the synthesis, where three iodine atoms are introduced onto the aromatic ring, ortho and para to the activating amino group. The process must be carefully controlled to ensure complete tri-iodination and to minimize the formation of di-iodinated byproducts.[5] The choice of iodinating agent is critical; iodine monochloride (ICl) is a common and effective reagent for this type of transformation.[6]
Protocol 2: Synthesis of 7-(3-Amino-2,4,6-triiodophenyl)heptanoic Acid
-
Suspend 7-(3-aminophenyl)heptanoic acid in an appropriate solvent, such as glacial acetic acid or an aqueous acidic medium.[7]
-
Prepare a solution of iodine monochloride (ICl) in the same solvent. A stoichiometric excess of ICl is required to ensure complete tri-iodination.
-
Gradually add the ICl solution to the suspension of the amino acid with vigorous stirring. The reaction is typically exothermic and may require cooling to maintain a controlled temperature, often between 60-90°C.[5]
-
Heat the reaction mixture for several hours (e.g., 2-4 hours) at a maintained temperature (e.g., 85°C) to drive the reaction to completion.[5]
-
After the reaction period, cool the mixture. Any excess ICl can be quenched by the addition of a reducing agent like sodium bisulfite until the characteristic iodine color disappears.[8]
-
The tri-iodinated product, being poorly soluble, will precipitate from the solution.
-
Collect the solid product by vacuum filtration, wash thoroughly with water to remove any remaining acids and salts, and then dry under vacuum.
Sources
- 1. cdn.who.int [cdn.who.int]
- 2. Iopanoic acid - Wikipedia [en.wikipedia.org]
- 3. CN103319358B - Preparation method of 7-amino heptanoic acid - Google Patents [patents.google.com]
- 4. Short synthesis of ethyl 3-(3-aminophenyl)propanoate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. US3991105A - Process for the preparation of 3-acetamido-5-amino-2,4,6-triiodobenzoic acid - Google Patents [patents.google.com]
- 6. RAPID IODINATION OF THE ISOMERS OF AMINOBENZOIC ACID IN AQUEOUS MEDIUM BY IODINE MONOCHLORIDE USING HYDRODYNAMIC VOLTAMMETRY: REGIOSPECIFICITY EFFECT | PDF [slideshare.net]
- 7. Iopanoic Acid | C11H12I3NO2 | CID 3735 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. US20120041224A1 - Process For The Iodination Of Aromatic Compounds - Google Patents [patents.google.com]
Introduction: Unveiling a Potential Precursor in Radiocontrast Agent Development
An In-depth Technical Guide to Ethyl 7-(3-amino-2,4,6-triiodophenyl)heptanoate
For Researchers, Scientists, and Drug Development Professionals
This compound is a halogenated aromatic compound with a molecular structure suggesting its potential as a precursor or a research chemical in the development of non-ionic X-ray contrast agents. The defining feature of this molecule is the triiodinated phenyl ring attached to a heptanoate ester chain. The high atomic number of iodine atoms is responsible for absorbing X-rays, a fundamental property exploited in medical imaging.[1][2] While this specific molecule is listed commercially, it is noted as a product for early discovery research for which analytical data is not extensively provided. Consequently, this guide will leverage data from structurally analogous and well-characterized compounds, such as Iopanoic Acid, to infer and discuss its chemical properties, synthesis, and potential applications.[2][3][4][5][6]
Chemical Structure and Inferred Physicochemical Properties
The molecular structure of this compound consists of a central benzene ring substituted with three iodine atoms, an amino group, and a 7-ethoxycarbonylheptyl side chain. This combination of a lipophilic aliphatic chain and a heavily substituted aromatic core will dictate its physical and chemical behavior.
Table 1: Inferred Physicochemical Properties of this compound
| Property | Inferred Value/Observation | Rationale/Analogous Compound |
| Molecular Formula | C15H20I3NO2 | Confirmed from supplier data. |
| Molecular Weight | 627.04 g/mol | Calculated from the molecular formula. |
| Appearance | Likely a white to light yellow or light brown solid. | Based on the appearance of Iopanoic Acid.[2][3] |
| Solubility | Practically insoluble in water; soluble in organic solvents like ethanol, acetone, and dimethyl sulfoxide (DMSO). | Inferred from the solubility of Iopanoic Acid and the presence of the long alkyl chain.[5][7] |
| Melting Point | Expected to be in the range of 150-160°C, likely with decomposition. | Based on the melting point of Iopanoic Acid (150-156°C).[2][5] |
| Stability | Sensitive to light. Should be stored in a tightly closed container, protected from light. | Iodinated compounds, including Iopanoic Acid, are known to be light-sensitive.[5] |
Proposed Synthesis and Purification
A plausible synthetic route to this compound would involve a multi-step process, likely starting from a commercially available aminophenyl derivative, followed by iodination and subsequent alkylation. The following is a proposed, logical synthesis pathway.
Hypothetical Synthesis Protocol
-
Step 1: Iodination of 3-Aminophenylacetic Acid. 3-Aminophenylacetic acid can be tri-iodinated using an iodine source such as iodine monochloride in an appropriate solvent. This electrophilic aromatic substitution is directed by the activating amino group.
-
Step 2: Protection of the Amino Group. The resulting 3-amino-2,4,6-triiodophenylacetic acid would then have its amino group protected, for example, by acetylation with acetic anhydride, to prevent side reactions in the subsequent steps.
-
Step 3: Chain Elongation. The protected intermediate can undergo chain elongation. One possible method is conversion to the corresponding acid chloride followed by a reaction with a suitable organocadmium or organocuprate reagent derived from a 6-carbon chain. A more modern approach might involve cross-coupling reactions.
-
Step 4: Esterification. The resulting carboxylic acid is then esterified to the ethyl ester using ethanol under acidic conditions (e.g., Fischer esterification with sulfuric acid catalyst).[8]
-
Step 5: Deprotection of the Amino Group. Finally, the protecting group on the amino function is removed to yield the target compound, this compound.
Synthesis Workflow Diagram
Caption: A proposed multi-step synthesis workflow for this compound.
Purification
The crude product would likely be purified by column chromatography on silica gel, followed by recrystallization from a suitable solvent system, such as ethanol/water, to obtain the final product of high purity.
Chemical Reactivity and Stability
The reactivity of this compound is governed by its functional groups:
-
Amino Group: The aromatic amino group can undergo reactions typical of anilines, such as diazotization, acylation, and alkylation. Its basicity is reduced due to the electron-withdrawing effects of the iodine atoms.
-
Ester Group: The ethyl ester is susceptible to hydrolysis under both acidic and basic conditions to yield the corresponding carboxylic acid.
-
Aromatic Ring and C-I Bonds: The carbon-iodine bonds are the most labile part of the molecule and can be cleaved under certain conditions, such as exposure to UV light or high temperatures, leading to the liberation of iodide.[9] Studies on iodinated contrast media have shown that they are generally chemically stable but can degrade under specific environmental conditions or upon exposure to high-energy radiation.[1]
Analytical Characterization
A comprehensive analytical workflow is crucial to confirm the identity and purity of the synthesized compound.
Analytical Workflow Diagram
Caption: A comprehensive analytical workflow for the characterization of the target compound.
Key Analytical Techniques
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be essential to confirm the carbon-hydrogen framework and the successful incorporation of the ethyl heptanoate chain.
-
Mass Spectrometry (MS): High-resolution mass spectrometry would confirm the molecular weight and isotopic pattern characteristic of a tri-iodinated compound.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR would identify the key functional groups, including the N-H stretches of the amino group, C=O stretch of the ester, and the aromatic C-H and C-C vibrations.
-
High-Performance Liquid Chromatography (HPLC): HPLC with UV detection would be the primary method for assessing the purity of the final compound.
-
Elemental Analysis: This would determine the percentage composition of C, H, N, and I, providing further confirmation of the empirical formula.
Exemplary HPLC Protocol for Purity Assessment
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% trifluoroacetic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve a small amount of the compound in the initial mobile phase composition.
Potential Applications and Future Research
Given its structure, this compound is a prime candidate for investigation in several areas of drug development and medical imaging:
-
Precursor for Non-ionic X-ray Contrast Agents: The core structure is highly similar to that of established contrast agents. The amino and ester functionalities provide handles for further chemical modification to improve properties like water solubility and reduce toxicity.
-
Research Tool for Thyroid Hormone Studies: Some iodinated compounds, like Iopanoic Acid, are known to interact with thyroid hormone pathways.[6] This molecule could be used as a research tool to study these interactions.[2]
-
Development of Novel Radioligands: With appropriate radiolabeling (e.g., with Iodine-125), this compound could be explored as a potential radioligand for imaging studies.[10]
Future research should focus on the complete synthesis and full analytical characterization of this compound. In vitro and in vivo studies would then be necessary to evaluate its efficacy as a contrast agent, its toxicological profile, and its pharmacokinetic and pharmacodynamic properties.
References
Sources
- 1. mdpi.com [mdpi.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Iopanoic acid | 96-83-3 [chemicalbook.com]
- 4. Iopanoic Acid | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 5. cdn.who.int [cdn.who.int]
- 6. Iopanoic acid - Wikipedia [en.wikipedia.org]
- 7. Organic Compound with Potential for X-ray Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 9. [Stability of iodinated contrast media in UV-laser irradiation and toxicity of the photoproducts] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and Characterization of a Specific Iodine-125-Labeled TRPC5 Radioligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Compatibility and stability of non-ionic iodinated contrast media in peritoneal dialysis solution and safe practice considerations for CT peritoneography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Compatibility and stability of non-ionic iodinated contrast media in peritoneal dialysis solution and safe practice considerations for CT peritoneography | Department of Medicine Blog [connect.uclahealth.org]
In vitro stability of Ethyl 7-(3-amino-2,4,6-triiodophenyl)heptanoate
Technical Whitepaper: In Vitro Stability Profiling of Ethyl 7-(3-amino-2,4,6-triiodophenyl)heptanoate
Executive Summary & Compound Architecture
This compound (hereafter referred to as E-ATPH ) is a synthetic, lipid-soluble iodinated fatty acid ester. Structurally, it functions as a lipophilic prodrug or carrier designed for hepatocyte-selective delivery, often formulated within the lipophilic core of oil-in-water emulsions (e.g., chylomicron remnants) for Computed Tomography (CT) imaging of the liver.
The stability profile of E-ATPH is governed by three distinct pharmacophore vulnerabilities:
-
The Ethyl Ester Moiety: Susceptible to rapid enzymatic hydrolysis by carboxylesterases (CES) in plasma and liver, converting the molecule to its free acid form (active metabolite).
-
The Triiodophenyl Core: Prone to photolytic deiodination and radical-mediated dehalogenation.
-
The Free Aniline (Amino) Group: Susceptible to oxidative stress and N-glucuronidation.
This guide provides a rigorous, non-templated technical workflow for assessing the in vitro stability of E-ATPH, prioritizing mechanistic clarity and data integrity.
Mechanistic Stability Pathways
To accurately profile E-ATPH, one must map its degradation logic. The following DOT diagram illustrates the primary stability and metabolic pathways that must be monitored during in vitro assays.
Caption: Figure 1: Degradation and metabolic pathways of E-ATPH. The primary instability vector is ester hydrolysis, followed by secondary oxidative and photolytic risks.
Experimental Protocols: The Validation Systems
Do not treat stability testing as a checklist. It is a causal investigation . The following protocols are designed to isolate specific degradation mechanisms.
Protocol A: Plasma Stability (Esterase Activity)
Rationale: Ethyl esters are classic substrates for plasma butyrylcholinesterase (BChE) and carboxylesterases. Determining the half-life (
Reagents:
-
Pooled Human/Rat Plasma (Na-Heparin or EDTA). Note: Avoid fluoride/oxalate as they inhibit esterases.
-
Internal Standard (IS): Iopanoic Acid (structurally similar) or deuterated analog.
-
Stop Solution: Ice-cold Acetonitrile (ACN) with 0.1% Formic Acid.
Workflow:
-
Equilibration: Thaw plasma at 37°C. Centrifuge at 3000 x g for 5 min to remove cryoprecipitates.
-
Spiking: Prepare a 10 mM stock of E-ATPH in DMSO. Spike into plasma to a final concentration of 1 µM (keep DMSO < 0.1% v/v to prevent enzyme inhibition).
-
Incubation: Incubate in a shaking water bath at 37°C.
-
Sampling: At
minutes, remove 50 µL aliquots. -
Quenching: Immediately dispense into 200 µL of Stop Solution. Vortex vigorously (10s) to precipitate proteins.
-
Analysis: Centrifuge (4000 x g, 15 min, 4°C). Inject supernatant into LC-MS/MS.
Self-Validating Check: Include a positive control (e.g., Procaine or Enalapril) known to hydrolyze in plasma. If the control is stable, your plasma enzymes are inactive.
Protocol B: Photostability (Iodide Integrity)
Rationale: Triiodinated benzene rings are photosensitive. Liberation of inorganic iodide (
Workflow:
-
Preparation: Dissolve E-ATPH in Ethanol/Water (50:50).
-
Exposure: Place samples in a quartz cuvette. Expose to a Xenon arc lamp (simulating D65 daylight) according to ICH Q1B guidelines (1.2 million lux hours).
-
Dark Control: Wrap a duplicate sample in aluminum foil and incubate alongside the test sample.
-
Assay: Measure free iodide using the Sandell-Kolthoff reaction (catalytic effect of iodine on cerium-arsenic reduction) or Ion Chromatography.
-
Limit: Free iodide should remain < 0.1% of total iodine.
Protocol C: Liver Microsomal Stability (Phase I & II)
Rationale: Once hydrolyzed, the free acid enters the hepatocyte. This assay determines if the lipid chain is further oxidized (Beta-oxidation) or if the amine is conjugated.
Workflow:
-
System: Liver Microsomes (0.5 mg protein/mL) in Phosphate Buffer (pH 7.4).
-
Cofactors:
-
Phase I: NADPH-regenerating system (for CYP450 activity).
-
Phase II: Uridine 5'-diphospho-glucuronic acid (UDPGA) + Alamethicin (pore-forming agent) to activate UGTs.
-
-
Reaction: Initiate with NADPH/UDPGA. Incubate at 37°C.
-
Termination: Stop with ice-cold ACN at 0, 5, 15, 30, 45, 60 min.
-
Data Output: Calculate Intrinsic Clearance (
) based on the depletion of the parent/free acid.
Analytical Methodology & Data Presentation
Quantification requires high specificity to distinguish the ethyl ester from the free acid.
LC-MS/MS Conditions:
-
Column: C18 Reverse Phase (e.g., Waters BEH C18), 1.7 µm particle size.
-
Mobile Phase:
-
A: Water + 0.1% Formic Acid.
-
B: Acetonitrile + 0.1% Formic Acid.
-
-
Gradient: Steep gradient (50% B to 95% B in 3 mins) due to high lipophilicity of E-ATPH.
-
Detection: Positive Electrospray Ionization (ESI+). Monitor transition for Parent
and Free Acid .
Data Summary Table:
| Parameter | Metric | Target Specification | Critical Failure Mode |
| Plasma Stability | Half-life ( | < 5 mins (if prodrug) / > 60 mins (if stable carrier) | Rapid hydrolysis in formulation buffer (non-enzymatic). |
| Chemical Hydrolysis | Degradation Rate ( | Stable at pH 7.4 (Buffer) | Hydrolysis during shelf-storage. |
| Photostability | % Free Iodide | < 0.1% | Deiodination (yellowing of solution). |
| Microsomal Clearance | Low to Moderate | Rapid oxidative clearance reducing imaging window. |
References
-
Weichert, J. P., et al. (1995). Hepatocyte-Selective Oil-in-Water Emulsion. Patent WO1995031181A1.[1] (Describes the synthesis and application of 7-(3-amino-2,4,6-triiodophenyl)heptanoate derivatives).
-
Laposata, M. (1998). Fatty acid ethyl esters: ethanol metabolites which mediate ethanol-induced organ damage. Progress in Lipid Research, 37(5), 307-316. (Mechanistic insight into the rapid hydrolysis of fatty acid ethyl esters in vivo).
-
FDA Guidance for Industry. (2021). In Vitro Metabolism- and Transporter-Mediated Drug-Drug Interaction Studies. (Standard regulatory framework for microsomal stability protocols).
-
Counsell, R. E., et al. (1973). Radioiodinated Esters of Cholesterol as Adrenal Scanning Agents. Journal of Nuclear Medicine, 14(10), 777. (Foundational work on the stability of iodinated lipid esters).
Sources
An In-Depth Technical Guide to the Pharmacokinetics of Iodinated Heptanoate Derivatives in Mice
Abstract
This technical guide provides a comprehensive overview of the pharmacokinetic principles and methodologies relevant to the study of iodinated heptanoate derivatives in murine models. Heptanoate derivatives, as odd-chain fatty acids, present unique metabolic pathways that are of significant interest in therapeutic and diagnostic development. The addition of iodine introduces further complexity, impacting distribution, metabolism, and excretion, while also enabling imaging applications. This document is intended for researchers, scientists, and drug development professionals, offering a synthesis of established protocols, bioanalytical techniques, and data interpretation frameworks. We will explore the causality behind experimental design choices, from animal model selection to detailed bioanalytical method validation, ensuring a robust and reproducible approach to characterizing the absorption, distribution, metabolism, and excretion (ADME) of these novel compounds.
Introduction to Iodinated Heptanoate Derivatives
Heptanoate is a seven-carbon, odd-chain fatty acid. Unlike even-chain fatty acids, which are metabolized exclusively to acetyl-CoA, the metabolism of odd-chain fatty acids yields both acetyl-CoA and a terminal three-carbon molecule, propionyl-CoA.[1][2] This propionyl-CoA can be converted to succinyl-CoA, which then enters the Krebs cycle, a process known as anaplerosis.[1][3] This unique metabolic fate makes heptanoate derivatives, such as triheptanoin, a valuable therapeutic for metabolic disorders characterized by a deficiency in Krebs cycle intermediates.[4][5]
The introduction of an iodine atom to the heptanoate backbone creates a molecule with dual potential. Firstly, from a pharmacological perspective, halogenation can significantly alter the physicochemical properties of a molecule, affecting its lipophilicity, protein binding, and susceptibility to metabolic enzymes, thereby modifying its pharmacokinetic profile. Secondly, the presence of iodine, particularly a radioactive isotope like ¹²³I or ¹³¹I, allows the molecule to be used as a radiotracer for imaging techniques like Single Photon Emission Computed Tomography (SPECT).[6] This makes iodinated heptanoate derivatives promising candidates for both targeted therapeutics and diagnostic agents, for example, in tracking myocardial fatty acid metabolism.[6]
Understanding the complete pharmacokinetic (PK) profile—encompassing Absorption, Distribution, Metabolism, and Excretion (ADME)—is critical for the translation of these compounds from preclinical models to clinical applications.[7] This guide outlines the core principles and practical steps for conducting such studies in mice, the most common preclinical model for initial PK screening.
Preclinical Pharmacokinetic Study Design
A well-designed PK study is fundamental to generating reliable data. The choices made in the design phase directly impact the quality and interpretability of the results.[8]
Rationale for the Murine Model
Mice are frequently selected for initial in vivo PK studies due to several pragmatic and physiological advantages:
-
Cost-Effectiveness and High Throughput: Their small size, rapid breeding cycle, and lower housing costs allow for larger sample sizes and more extensive screening of multiple compounds or formulations.[9]
-
Genetic Homogeneity: The availability of inbred strains reduces inter-subject variability, leading to more statistically robust data with fewer animals.[9]
-
Established Protocols: Decades of research have resulted in well-validated and standardized protocols for dosing, sampling, and data analysis in mice.[9][10]
-
Humanized Models: For specific applications, transgenic mice (e.g., expressing human FcRn receptors) can provide more predictive data on the clearance of certain therapeutic modalities.[7]
It is crucial, however, to acknowledge the metabolic differences between mice and humans. Mice generally have a faster metabolic rate, which can lead to shorter drug half-lives compared to humans.[11] Therefore, data from murine studies should be carefully interpreted and often requires interspecies scaling to predict human pharmacokinetics.[11]
Dosing Strategy and Route of Administration
The route of administration is dictated by the intended clinical application of the derivative.
-
Intravenous (IV) Bolus: This route is essential for determining fundamental PK parameters like clearance (CL), volume of distribution (Vd), and elimination half-life (t½) with 100% bioavailability.[10] Data from IV administration serves as the benchmark against which other routes are compared.
-
Oral Gavage (PO): For compounds intended for oral delivery, this route is used to assess oral bioavailability (F%). The compound must be formulated in a suitable vehicle (e.g., corn oil, carboxymethylcellulose) that ensures stability and facilitates absorption.[10]
-
Intraperitoneal (IP): While common in preclinical research for its convenience, IP administration can lead to variable absorption kinetics and potential first-pass metabolism in the liver, making it less ideal for definitive PK studies compared to IV or PO routes.[10]
The dose level should be selected based on prior in vitro toxicity data and the expected therapeutic or imaging concentration.
Experimental Protocols and Methodologies
Workflow for a Murine Pharmacokinetic Study
The following diagram outlines a typical workflow for a single-compound PK study in mice.
Caption: High-level workflow for a typical pharmacokinetic study in mice.
Serial Blood Sampling Protocol
To construct a full PK profile from a small number of mice, a serial bleeding protocol is highly effective.[9]
Objective: To collect multiple blood samples from a single mouse at predefined time points post-dosing.
Materials:
-
C57BL/6 or BALB/c mice (typically 5 per group)[9]
-
Dosing vehicle and syringe
-
Blood collection tubes (e.g., K2-EDTA coated)
-
Lancets for submandibular vein puncture
-
Centrifuge
Procedure:
-
Acclimatization: Allow mice to acclimate to the facility for at least 5 days prior to the study.
-
Fasting: Fast animals overnight (approx. 12 hours) before dosing, with water ad libitum, especially for oral studies, to reduce variability in gastric emptying.
-
Pre-dose Sample (t=0): Collect a small blood sample (approx. 30-50 µL) immediately before drug administration.
-
Dosing: Administer the iodinated heptanoate derivative via the chosen route (e.g., tail vein injection for IV). Record the exact time.
-
Post-dose Sampling: Collect blood samples at specified time points. A typical schedule for an IV study might be: 2, 5, 15, 30 minutes, and 1, 2, 4, 8 hours.[9] Sampling is often performed via submandibular vein puncture.
-
Plasma Preparation: Immediately after collection, place blood on ice. Centrifuge at ~2,000 x g for 10 minutes at 4°C to separate plasma.
-
Storage: Transfer the supernatant (plasma) to a new, labeled tube and store at -80°C until analysis.
Bioanalytical Method: LC-MS/MS
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for quantifying small molecules in complex biological matrices like plasma due to its high sensitivity, specificity, and speed.[12][13]
Objective: To develop and validate a robust method for the accurate quantification of the iodinated heptanoate derivative and its potential metabolites.
Protocol:
-
Sample Preparation:
-
Thaw plasma samples on ice.
-
Perform protein precipitation by adding 3 volumes of cold acetonitrile containing an internal standard (IS) to 1 volume of plasma.[14][15] The IS should be a structurally similar molecule to correct for variability in extraction and instrument response.
-
Vortex for 3 minutes, then centrifuge at high speed (e.g., 12,000 x g) for 10 minutes to pellet the precipitated proteins.[15]
-
Transfer the supernatant to a new plate or vial for injection into the LC-MS/MS system.
-
-
Chromatographic Separation (LC):
-
Column: A reverse-phase C18 column is typically used for separating fatty acid-like molecules (e.g., Agilent ZORBAX SB-C18).[14]
-
Mobile Phase: A gradient elution using a mixture of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., acetonitrile or methanol) is employed to separate the analyte from endogenous plasma components.[14]
-
-
Mass Spectrometric Detection (MS/MS):
-
Ionization: Electrospray ionization (ESI) is a common technique for this class of molecules, typically run in negative ion mode.[13]
-
Detection: A triple-quadrupole mass spectrometer is used in Multiple Reaction Monitoring (MRM) mode. This involves selecting the precursor ion (the mass-to-charge ratio, m/z, of the parent molecule) in the first quadrupole, fragmenting it in the second quadrupole (collision cell), and detecting a specific product ion in the third quadrupole.[13] This highly specific transition provides excellent selectivity and minimizes interference.
-
Method Validation: The method must be validated according to regulatory guidelines (e.g., FDA) for linearity, accuracy, precision, selectivity, stability, and recovery to ensure data integrity.[12]
Pharmacokinetic Analysis and Interpretation
Data Analysis and Key Parameters
Once plasma concentrations are determined at each time point, a plasma concentration-time curve is plotted. Non-compartmental analysis (NCA) is then used to calculate key PK parameters.
| Parameter | Description | Significance |
| Cmax | Maximum observed plasma concentration | Indicates the rate and extent of absorption. |
| Tmax | Time at which Cmax is reached | Reflects the speed of absorption. |
| AUC | Area Under the Curve (plasma concentration vs. time) | Represents the total systemic exposure to the drug. |
| t½ | Elimination Half-Life | The time required for the plasma concentration to decrease by 50%. |
| CL | Clearance | The volume of plasma cleared of the drug per unit of time. Indicates the efficiency of elimination processes. |
| Vd | Volume of Distribution | An apparent volume that describes how the drug distributes between plasma and the rest of the body. |
| F% | Bioavailability (for non-IV routes) | The fraction of the administered dose that reaches systemic circulation. |
Expected ADME Profile of an Iodinated Heptanoate Derivative
Absorption:
-
Following oral administration of a triheptanoin formulation, the triglyceride is first hydrolyzed by lipases in the gut into glycerol and free iodinated heptanoate, which is then absorbed.[4] The rate of this hydrolysis and subsequent absorption will determine Tmax and Cmax.
Distribution:
-
Once in circulation, the iodinated heptanoate will distribute throughout the body. Its Vd will be influenced by its lipophilicity and plasma protein binding. Most iodinated contrast agents exhibit low plasma protein binding and distribute within the extracellular fluid.[16] However, as a fatty acid, the heptanoate derivative may show broader distribution.
Metabolism:
-
The metabolic fate is a critical aspect. Heptanoate itself undergoes β-oxidation in the mitochondria of various tissues.[2][17] This process cleaves two-carbon acetyl-CoA units until a final three-carbon propionyl-CoA molecule remains.[18][19]
-
The presence and position of the iodine atom can significantly alter this process. If the iodine is near the carboxylic acid, it may sterically hinder the β-oxidation enzymes. If it is further down the chain, oxidation may proceed until the iodinated portion is reached.
-
Another potential metabolic pathway is dehalogenation, where the iodine atom is cleaved from the carbon backbone. The body's ability to do this will influence both the PK of the parent compound and the potential for free iodide to accumulate, for example in the thyroid.[20]
-
The liver is a primary site of fatty acid metabolism, where heptanoate can also be converted into C5-ketone bodies (β-hydroxypentanoate and β-ketopentanoate), which are then circulated and used as an energy source by other tissues.[3][21]
Caption: Potential metabolic pathways for an iodinated heptanoate derivative.
Excretion:
-
Small, water-soluble molecules are typically eliminated via the kidneys.[16] Most conventional iodinated contrast media are excreted largely unchanged in the urine through glomerular filtration.[16][22]
-
Metabolites of the heptanoate derivative (e.g., smaller chain fatty acids) will be eliminated through various pathways. Free iodide is actively taken up by the thyroid and kidneys and excreted in urine.[20]
Conclusion and Future Directions
The pharmacokinetic evaluation of iodinated heptanoate derivatives in mice is a multi-faceted process that requires careful experimental design, robust bioanalytical methodology, and a nuanced understanding of fatty acid metabolism. The insights gained from these preclinical studies are invaluable for predicting human pharmacokinetics, establishing safe and effective dosing regimens, and guiding the clinical development of these promising dual-purpose molecules. Future work should focus on quantitative tissue distribution studies to understand organ-specific uptake, particularly in target tissues like the heart and tumors, and on detailed metabolite identification to fully elucidate the biotransformation pathways and their implications for efficacy and safety.
References
-
Iodinated Contrast: Adverse Effects, Contraindications and Dosage. Urology Textbook. [Link]
-
Beta Oxidation of Odd Chain Fatty Acids - Free Sketchy MCAT Lesson. Sketchy. [Link]
-
β-Oxidation of Odd Chain Fatty Acids. Atlas: School AI Assistant. [Link]
-
Biochemistry, Fatty Acid Oxidation. StatPearls - NCBI Bookshelf - NIH. [Link]
-
Fatty Acid beta-Oxidation. AOCS. [Link]
-
Chemistry, Physicochemical Properties and Pharmacokinetics of Iodinated Contrast Agents. IntechOpen. [Link]
-
6.11: Fatty Acid Oxidation. Biology LibreTexts. [Link]
-
Parenteral and enteral metabolism of anaplerotic triheptanoin in normal rats. American Journal of Physiology-Endocrinology and Metabolism. [Link]
-
Population Pharmacokinetics of Heptanoate in Healthy Subjects and Patients With Long-Chain Fatty Acid Oxidation Disorders Treated With Triheptanoin. Clinical and Translational Science. [Link]
-
Heptanoate as a neural fuel: energetic and neurotransmitter precursors in normal and glucose transporter I-deficient (G1D) brain. Journal of Neurochemistry. [Link]
-
Parenteral and enteral metabolism of anaplerotic triheptanoin in normal rats. II. Effects on lipolysis, glucose production, and liver acyl-CoA profile. American Journal of Physiology-Endocrinology and Metabolism. [Link]
-
An overview of the clinical pharmacokinetics of x-ray contrast media. Clinical Pharmacokinetics. [Link]
-
CONTRAST MEDIA. University of Wisconsin Department of Radiology. [Link]
-
Physiological Perspectives on the Use of Triheptanoin as Anaplerotic Therapy for Long Chain Fatty Acid Oxidation Disorders. Frontiers in Genetics. [Link]
-
Development and Application of Analytical Method for Simultaneous Quantification of Iopromide and Iodixanol in Human Plasma. International Journal of Analytical Chemistry. [Link]
-
Iodomethylated fatty acid metabolism in mice and dogs. Journal of Nuclear Medicine. [Link]
-
Murine Pharmacokinetic Studies. Journal of Visualized Experiments. [Link]
-
V B. Metabolism and Pharmacokinetic Studies. FDA. [Link]
-
Using Mouse Data to Establish PK/PD Relationships. InnoSer. [Link]
-
Iodinated Contrast Media—From Clinical Use to Environmental Concern and Treatment Possibilities. MDPI. [Link]
-
Development and Application of Analytical Method for Simultaneous Quantification of Iopromide and Iodixanol in Human Plasma. Semantic Scholar. [Link]
-
Animal Pharmacokinetic Studies for Safe Treatments. Biotechfarm. [Link]
-
Interspecies pharmacokinetic scaling of some iodinated organic acids. Journal of Pharmacy and Pharmacology. [Link]
-
Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology. National Cancer Institute. [Link]
-
Determination of iodide in serum/plasma or urine by ion chromatography‑ICP‑MS. Publisso. [Link]
-
BIO-Analytical Method Development and Validation By LC/MS/MS Technique. Journal of Neonatal Surgery. [Link]
-
Mass Spectrometry In Bioanalysis: Liquid Chromatography-Tandem Mass Spectrometry (LC/MS/MS). Agno Pharmaceuticals. [Link]
-
New insights into iodide metabolism based on preclinical models: impact on radiotherapy efficacy and protection against radioactive iodine exposure. bioRxiv. [Link]
-
The Impact of Dietary Iodine Intake on Lipid Metabolism in Mice. Endocrine Research. [Link]
-
The impact of dietary iodine intake on lipid metabolism in mice. PubMed. [Link]
Sources
- 1. Beta Oxidation of Odd Chain Fatty Acids - Free Sketchy MCAT Lesson [sketchy.com]
- 2. Biochemistry, Fatty Acid Oxidation - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. journals.physiology.org [journals.physiology.org]
- 4. Population Pharmacokinetics of Heptanoate in Healthy Subjects and Patients With Long‐Chain Fatty Acid Oxidation Disorders Treated With Triheptanoin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Physiological Perspectives on the Use of Triheptanoin as Anaplerotic Therapy for Long Chain Fatty Acid Oxidation Disorders [frontiersin.org]
- 6. Iodomethylated fatty acid metabolism in mice and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Using Mouse Data to Establish PK/PD Relationships - Preclinical CRO [innoserlaboratories.com]
- 8. fda.gov [fda.gov]
- 9. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biotechfarm.co.il [biotechfarm.co.il]
- 11. Interspecies pharmacokinetic scaling of some iodinated organic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. jneonatalsurg.com [jneonatalsurg.com]
- 13. agnopharma.com [agnopharma.com]
- 14. Development and Application of Analytical Method for Simultaneous Quantification of Iopromide and Iodixanol in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. urology-textbook.com [urology-textbook.com]
- 17. aocs.org [aocs.org]
- 18. atlas.org [atlas.org]
- 19. bio.libretexts.org [bio.libretexts.org]
- 20. New insights into iodide metabolism based on preclinical models: impact on radiotherapy efficacy and protection against radioactive iodine exposure | bioRxiv [biorxiv.org]
- 21. Parenteral and enteral metabolism of anaplerotic triheptanoin in normal rats. II. Effects on lipolysis, glucose production, and liver acyl-CoA profile - PMC [pmc.ncbi.nlm.nih.gov]
- 22. radiology.wisc.edu [radiology.wisc.edu]
Biodistribution of Tri-iodinated Phenyl Compounds in Rodent Models
Technical Guide & Protocol Optimization
Executive Summary
This technical guide addresses the pharmacokinetic (PK) and biodistribution profiling of 2,4,6-triiodinated benzene derivatives in rodent models. These compounds form the chemical scaffold of modern Iodinated Contrast Media (ICM)—including monomers (e.g., Iohexol, Iopamidol) and dimers (e.g., Iodixanol).
For drug development professionals, understanding the biodistribution of this scaffold is critical not merely for imaging efficacy, but for toxicological risk assessment. The tri-iodinated phenyl ring provides radiopacity, but the side chains determine hydrophilicity, osmolality, and viscosity—factors that dictate renal clearance rates, tissue retention, and potential nephrotoxicity (Contrast-Induced Nephropathy, CIN).
This guide synthesizes experimental protocols with mechanistic insights, moving beyond standard operating procedures to explain the causality behind biodistribution data in Wistar and Sprague-Dawley rat models.
Chemical Determinants of Biodistribution
The biodistribution of tri-iodinated compounds is governed by three physicochemical pillars. A Senior Scientist must evaluate these before designing an in vivo study:
-
Hydrophilicity: The benzene ring is naturally lipophilic. Hydroxyl-rich amide side chains are added to mask this lipophilicity, preventing cell membrane penetration.[1] Result: These compounds are extracellular fluid (ECF) markers and do not cross the Blood-Brain Barrier (BBB) or cell membranes under normal physiological conditions.
-
Osmolality:
-
Viscosity: Dimers are significantly more viscous.[2] This alters renal hemodynamics, potentially slowing tubular flow and increasing dwell time in the renal medulla, a critical factor in biodistribution studies focusing on renal safety.
Physiological Mechanisms: The Two-Compartment Model
In rodents, tri-iodinated compounds follow a classic Two-Compartment Open Model :
-
Central Compartment (V1): The vascular space. Rapid mixing occurs immediately post-injection (IV).
-
Peripheral Compartment (V2): The extracellular fluid (interstitial space). The compound redistributes here rapidly (Distribution Phase,
). -
Elimination: There is no significant metabolism .[1] Elimination is exclusively via glomerular filtration (Elimination Phase,
).
Diagram: Pharmacokinetic Flow & Compartmental Logic
The following diagram illustrates the biodistribution pathway and the logic for sampling points.
Caption: Two-compartment biodistribution model of tri-iodinated compounds. Note the bidirectional equilibrium between plasma and ECF, and the unidirectional elimination via kidneys.
Experimental Framework & Protocols
Objective: To quantify plasma clearance, volume of distribution, and tissue accumulation (specifically renal).
Animal Model Selection
-
Species: Rat (Wistar or Sprague-Dawley).
-
Justification: Rats provide sufficient blood volume for serial sampling (approx. 250-300g body weight) without requiring satellite groups for every timepoint, reducing inter-animal variability.
-
Pre-study Prep: Acclimatization for 7 days. Fasting is generally not required unless specific metabolic baselines are needed, as dehydration exacerbates renal toxicity (a confounding variable).
Administration Protocol
-
Route: Intravenous (IV) via lateral tail vein.
-
Dose:
-
Diagnostic Equivalent: 300 mg Iodine/kg (mimics clinical imaging).
-
Toxicity Challenge: 3 - 4 g Iodine/kg (high load for nephrotoxicity assessment).
-
-
Technique: Use a 24G catheter to ensure consistent delivery rate (2 mL/min). Bolus injection mimics the clinical "contrast enhancement" phase.
Sampling Workflow
Trustworthiness Check: A robust PK study requires precise timing. Missed early points compromise the distribution phase (
| Timepoint | Sample Type | Physiological Phase | Purpose |
| 0 min | Blood (Pre-dose) | Baseline | Blank matrix for LC-MS/MS calibration. |
| 2, 5, 10 min | Blood | Distribution ( | Calculate initial volume of distribution ( |
| 30, 60, 120 min | Blood | Elimination ( | Calculate Clearance ( |
| 24 Hours | Blood & Urine | Terminal | Total recovery calculation. |
| Terminal | Tissue (Kidney) | Retention | Quantify cortical vs. medullary accumulation. |
Tissue Collection & Processing
-
Perfusion: At terminal sacrifice, perfuse with saline to remove blood-pool iodine. This distinguishes tissue-retained compound from compound circulating in capillaries.
-
Homogenization: Weigh kidney samples wet. Homogenize in deionized water (1:4 w/v).
-
Protein Precipitation: Add acetonitrile (ACN) to homogenate (3:1 ratio) to precipitate proteins. Centrifuge at 10,000 x g for 10 mins. Supernatant is used for analysis.[5][6]
Analytical Methodologies
While iodine quantification (ICP-MS or X-ray fluorescence) is possible, LC-MS/MS is the gold standard for specificity, capable of distinguishing the parent tri-iodinated compound from potential impurities or metabolites (though rare).
Protocol: LC-MS/MS for Tri-iodinated Benzenes[8]
-
Instrument: Triple Quadrupole Mass Spectrometer (e.g., Agilent 6495 or Sciex Triple Quad).
-
Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus), 1.8 µm particle size.
-
Mobile Phase:
-
Ionization: Electrospray Ionization (ESI) in Positive Mode .
-
Transitions (MRM):
-
Internal Standard: Use a deuterated analog (e.g., Iohexol-d5) or a structurally similar analogue like Iopromide if isotopic labels are unavailable.
Diagram: Analytical & Experimental Workflow
Caption: Step-by-step workflow from animal preparation to LC-MS/MS quantification.
Data Interpretation & Safety Assessment
Pharmacokinetic Parameters
Data should be fitted to a two-compartment model using software like WinNonlin or Phoenix.
-
(Half-life): Typically 20–40 minutes in rats. Prolonged
indicates renal impairment.[2] -
(Volume of Distribution at Steady State): Should approximate ECF volume (~200-300 mL/kg). If
ECF, it suggests intracellular uptake or tissue binding (abnormal for these compounds). - (Clearance): Should approximate GFR (Glomerular Filtration Rate).
Renal Retention & Toxicity
The "Safety" aspect of biodistribution focuses on the kidney.
-
Cortical Retention: Usually indicates tubular reabsorption (proximal tubule).
-
Medullary Retention: Common with viscous dimers (Iodixanol). The high viscosity slows tubular flow, causing "stalling" in the loops of Henle. This retention is a precursor to tubular necrosis.
-
Vacuolization: Histopathology often shows cytoplasmic vacuoles in proximal tubule cells.[2] These are lysosomes filled with the tri-iodinated compound.
Comparison Table: Typical Biodistribution Metrics (Rat Model)
| Parameter | Monomer (e.g., Iohexol) | Dimer (e.g., Iodixanol) | Interpretation |
| Plasma | ~25 min | ~30 min | Dimers may clear slightly slower due to size/viscosity. |
| Renal Excretion (24h) | > 90% dose | > 90% dose | Both are exclusively renal eliminated. |
| Fecal Excretion | < 2% | < 5% | Biliary excretion is negligible. |
| Kidney Iodine (24h) | Low | Higher | Dimers show higher retention in the medulla. |
| BBB Permeability | Negligible | Negligible | Only crosses if BBB is disrupted (e.g., stroke model). |
References
-
Duan, S., et al. (2018). "Comparison of iohexol and iodixanol induced nephrotoxicity, mitochondrial damage and mitophagy in a new contrast-induced acute kidney injury rat model."[10] Archives of Toxicology. Link
-
Frenzel, T., et al. (2013). "The effect of iodinated contrast agent properties on renal kinetics and oxygenation." Investigative Radiology. Link
-
Jacobsen, P.B., et al. (1997). "Elimination of the non-ionic X-ray contrast media iodixanol and iohexol in patients with severely impaired renal function." Nephrology Dialysis Transplantation. Link
-
Agilent Technologies. "Determination of Iodinated Contrast Media in Aqueous Samples by Direct-Injection LC-MS/MS." Application Note. Link
-
BenchChem. "Application Notes and Protocols for Assessing Blood-Brain Barrier Permeability in Rats Using Iobitridol." Technical Guide. Link
Sources
- 1. What is the mechanism of Iohexol? [synapse.patsnap.com]
- 2. academic.oup.com [academic.oup.com]
- 3. mdpi.com [mdpi.com]
- 4. Establishment of LC-MS/MS Method for Determination of GMDTC in Rat Plasma and Its Application in Preclinical Pharmacokinetics [mdpi.com]
- 5. Determination of Iodinated Contrast Media in Aqueous Samples Using LC/MS/MS | Separation Science [sepscience.com]
- 6. superfund.berkeley.edu [superfund.berkeley.edu]
- 7. Simultaneous determination of three iodinated contrast media in human plasma by LC/MS-MS and its clinical application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The effect of iodinated contrast agent properties on renal kinetics and oxygenation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Novel Contrast-Induced Acute Kidney Injury Model Based on the 5/6-Nephrectomy Rat and Nephrotoxicological Evaluation of Iohexol and Iodixanol In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comparison of iohexol and iodixanol induced nephrotoxicity, mitochondrial damage and mitophagy in a new contrast-induced acute kidney injury rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Elimination of the non-ionic X-ray contrast media iodixanol and iohexol in patients with severely impaired renal function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 5-[3-Hydroxy-2-hydroxymethyl-propionamido)-N,N´-dimethyl-N,N´-bis-(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Discovering the Biological Targets of Amino-Iodinated Compounds: An In-depth Technical Guide
Abstract
The identification of a small molecule's biological target is a critical and often rate-limiting step in drug discovery and chemical biology.[1][2] Amino-iodinated compounds have emerged as a privileged class of molecules, not only as therapeutic candidates but also as versatile chemical probes for target deconvolution.[3] Their unique chemical reactivity, particularly the ability of the carbon-iodine bond to engage with nucleophilic residues on proteins, makes them powerful tools for forging covalent linkages with their cognate targets. This guide provides an in-depth exploration of the core strategies employed to uncover these molecular interactions. We will delve into the mechanistic underpinnings and practical workflows of Activity-Based Protein Profiling (ABPP), Photoaffinity Labeling (PAL), and other seminal chemical proteomics techniques.[4][5] By synthesizing technical protocols with field-proven insights, this document serves as a comprehensive resource for researchers aiming to illuminate the mechanism of action of amino-iodinated compounds.
Introduction: The Strategic Value of Amino-Iodinated Compounds
The journey of a drug from a phenotypic "hit" to a clinical candidate is contingent upon understanding its mechanism of action, a process fundamentally anchored in identifying its biological target(s).[1] Amino-iodinated compounds, particularly those featuring an iodine atom on an aromatic ring, possess a unique combination of stability and latent reactivity that makes them exceptionally suited for this purpose.
Chemical Properties and Covalent Engagement
The carbon-iodine (C-I) bond on an sp2-hybridized carbon, such as in an iodo-tyrosine or iodo-phenylalanine derivative, is susceptible to nucleophilic attack by suitably positioned and activated amino acid residues within a protein's binding pocket.[6] This reactivity is often unmasked upon non-covalent binding, which increases the effective molarity and orients the electrophilic iodine in proximity to a nucleophilic residue like cysteine or serine.[7][8] This directed reactivity allows the compound to act as a "warhead," forming a permanent covalent bond with its target protein.[9][10] This covalent and irreversible interaction is the cornerstone of many target identification strategies, as it creates a stable complex that can withstand stringent biochemical purification steps.[11][12]
Versatility as Chemical Probes
Beyond their potential as targeted covalent inhibitors, the inherent reactivity of amino-iodinated compounds makes them ideal starting points for the design of sophisticated chemical probes.[3][13] By incorporating additional functionalities such as reporter tags (e.g., biotin, fluorescent dyes) or photoreactive groups, these molecules can be transformed into powerful tools for a variety of chemical proteomics workflows.[5][11] These probes enable the sensitive and specific detection, enrichment, and ultimate identification of target proteins from complex biological mixtures like cell lysates or even living cells.[5]
Core Methodologies for Target Identification
A multi-pronged approach is often necessary to confidently identify and validate the biological target of an amino-iodinated compound. Here, we detail the most robust and widely adopted strategies.
Activity-Based Protein Profiling (ABPP)
ABPP is a powerful chemical proteomics strategy that utilizes reactive chemical probes to assess the functional state of entire enzyme families directly in native biological systems.[11][14] Amino-iodinated compounds can serve as the "warhead" component of an activity-based probe (ABP) to covalently label active-site residues of target proteins.[12][14]
2.1.1 Principle of ABPP
The core of ABPP lies in the design of an ABP, which typically consists of three components: a reactive group (the warhead), a linker, and a reporter tag.[14][15] For our purposes, the amino-iodinated moiety serves as the electrophilic warhead.[12][15] The probe is designed to mimic the natural substrate or a known inhibitor to direct it to the active site of a specific protein or protein family.[11] Covalent modification occurs only when the target enzyme is in a catalytically competent state, thus providing a readout of protein function, not just abundance.[12]
2.1.2 Experimental Workflow: Competitive ABPP
A common application of ABPP in target deconvolution is the competitive profiling format. This workflow is designed to identify the targets of an unlabeled compound by measuring its ability to compete with a broad-spectrum, tagged ABP for binding to the proteome.
Protocol: Competitive Isotopic Tandem Orthogonal Proteolysis-ABPP (isoTOP-ABPP)
-
Proteome Preparation: Harvest cells or tissues and prepare a soluble proteome lysate under native conditions. Divide the lysate into two equal aliquots: a control (e.g., DMSO vehicle) and an experimental (treated with the amino-iodinated compound).
-
Competitive Incubation: Incubate both aliquots for a defined period (e.g., 30-60 minutes) to allow the amino-iodinated compound to bind to its target(s) in the experimental sample.
-
Probe Labeling: Treat both the control and experimental lysates with a broad-spectrum, alkyne-functionalized iodoacetamide probe (IA-alkyne). This probe will covalently label accessible, reactive cysteine residues throughout the proteome. In the experimental sample, targets bound by the amino-iodinated compound will be inaccessible to the IA-alkyne probe.[15]
-
Click Chemistry: Perform a copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click" reaction.[15] Add an azide-functionalized reporter tag to each sample. Crucially, use isotopically distinct tags (e.g., "light" and "heavy" TEV-biotin tags) for the control and experimental samples, respectively.[15]
-
Protein Enrichment & Digestion: Combine the two labeled proteomes. Enrich the biotin-tagged proteins using streptavidin affinity chromatography. Digest the enriched proteins on-bead, typically with trypsin.
-
LC-MS/MS Analysis: Analyze the resulting peptide mixture by high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Quantify the relative abundance of "light" and "heavy" isotopic peptide pairs. A significant reduction in the heavy/light ratio for a particular protein indicates that the amino-iodinated compound successfully competed with the IA-alkyne probe for binding, identifying it as a primary target.[15]
Photoaffinity Labeling (PAL)
Photoaffinity labeling (PAL) is another indispensable technique for target identification that uses light to initiate a covalent bond between a probe and its target protein.[16] This method is particularly advantageous for capturing both high and low-affinity interactions and can be performed in living cells, providing a snapshot of target engagement in a more physiological context.[4][16]
2.2.1 Principle and Probe Design
A PAL probe based on an amino-iodinated compound requires the incorporation of two key additional moieties: a photoreactive group and a reporter tag.[16]
-
Photoreactive Group: Typically a diazirine or aryl azide. Upon irradiation with UV light of a specific wavelength, this group forms a highly reactive carbene or nitrene intermediate, which rapidly and indiscriminately forms a covalent bond with any nearby amino acid residue.[17][18]
-
Reporter Tag: An alkyne or azide handle for subsequent click chemistry-based ligation of biotin or a fluorophore, enabling enrichment and detection.[16]
The design of the PAL probe is critical; the modifications must not significantly perturb the compound's binding affinity for its target.[17]
2.2.2 Experimental Workflow
The PAL workflow converts a non-covalent, reversible binding event into a permanent, covalent linkage upon UV activation.[17]
Protocol: Photoaffinity Labeling for Target Identification
-
Probe Incubation: Treat live cells or cell lysate with the PAL probe. Allow the probe to incubate and bind to its target protein(s) under non-denaturing conditions.
-
UV Crosslinking: Expose the sample to UV light (e.g., 365 nm for diazirines) to activate the photoreactive group.[17] This generates a highly reactive intermediate that covalently crosslinks the probe to its binding partner.[17]
-
Cell Lysis & Click Chemistry: If working with live cells, lyse them to release the proteins. Add a reporter tag (e.g., Biotin-Azide) to the lysate via click chemistry to tag the crosslinked protein-probe complexes.
-
Enrichment: Use streptavidin-coated beads to pull down the biotinylated protein complexes, separating them from the rest of the proteome.
-
On-Bead Digestion: Wash the beads extensively to remove non-specific binders. Elute the proteins or perform an on-bead tryptic digest to generate peptides.
-
Mass Spectrometry: Analyze the peptides using LC-MS/MS to identify the proteins that were covalently captured by the PAL probe.[17]
-
Validation: Putative targets should be validated using orthogonal methods, such as competitive binding assays or genetic knockdown experiments.
Complementary Chemical Proteomics Strategies
While ABPP and PAL are powerful, unbiased methods, other approaches can provide crucial validation and complementary data.
| Method | Principle | Advantages | Limitations |
| Affinity Chromatography | The amino-iodinated compound is immobilized on a solid support (e.g., beads). Cell lysate is passed over the support, and binding proteins are "fished out," eluted, and identified by MS.[19] | Relatively straightforward; does not require probe synthesis if the parent compound can be immobilized. | Can suffer from high non-specific binding; may miss transient or weak interactions. |
| Cellular Thermal Shift Assay (CETSA) | Based on the principle that ligand binding stabilizes a target protein against thermal denaturation. Cells are treated with the compound, heated to various temperatures, and the soluble protein fraction is analyzed. A shift in the melting temperature indicates target engagement.[1] | Label-free; can be performed in live cells and tissues. | Requires specific antibodies for Western blot analysis or can be resource-intensive if performed with MS (thermal proteome profiling). |
Data Interpretation and Target Validation: The Pillars of Trustworthiness
Identifying a list of putative protein targets via mass spectrometry is only the first step. Rigorous data analysis and orthogonal validation are essential to distinguish true biological targets from non-specific binders.
-
Quantitative Analysis: Employ label-based or label-free quantification to rank protein "hits." In competitive ABPP, true targets should show a dose-dependent decrease in probe labeling. In PAL and affinity pulldowns, true targets should be significantly enriched over background proteins.
-
Competition Binding: Validate direct interaction by demonstrating that the original, unmodified amino-iodinated compound can compete away the binding/labeling of its tagged probe derivative (e.g., PAL probe) in a dose-dependent manner.
-
Orthogonal Assays: Confirm target engagement in a cellular context using methods like CETSA.
-
Biological Validation: Use techniques like siRNA/CRISPR-mediated gene knockdown or knockout to demonstrate that the identified target is responsible for the compound's observed phenotype.
Conclusion and Future Perspectives
The methodologies described in this guide—ABPP, PAL, and affinity-based proteomics—represent a powerful and synergistic toolkit for elucidating the biological targets of amino-iodinated compounds.[4][5] The choice of strategy depends on the specific compound, the biological question, and available resources. The covalent nature of amino-iodinated compounds provides a distinct advantage, enabling the formation of stable drug-target complexes that facilitate robust biochemical analysis. As mass spectrometry technologies continue to advance in sensitivity and throughput, these chemical proteomics approaches will become even more powerful, accelerating the journey from hit compound to validated drug candidate and shedding new light on complex biological processes.
References
- Activity-Based Hydrazine Probes for Protein Profiling of Electrophilic Functionality in Therapeutic Targets. ACS Central Science.
- Photoaffinity labeling in target- and binding-site identification. PMC.
- Chemical Proteomics. Evotec.
- Activity-Based Protein Profiling (ABPP) Service. Mtoz Biolabs.
- Off-target identification by chemical proteomics for the understanding of drug side effects. Taylor & Francis Online.
- Capture Compound Mass Spectrometry: Target Deconvolution and Other Drug Protein Interactions. Charles River.
- Chemical proteomics approaches for identifying the cellular targets of natural products. Royal Society of Chemistry.
- Activity-based protein profiling: A graphical review. PMC.
- Targeting the Reactive Proteome: Recent Advances in Activity-Based Protein Profiling and Probe Design. MDPI.
- Activity based Protein Profiling (Abpp). Creative Biolabs.
- Target deconvolution from phenotype-based drug discovery by using chemical proteomics approaches. ResearchGate.
- Photoaffinity Labeling in Target- and Binding-Site Identification. ResearchGate.
- Photoaffinity Labelling. Domainex.
- Photoaffinity Labeling (PAL). Creative Biolabs.
- Photo-affinity labeling (PAL) in chemical proteomics: A handy tool to investigate protein-protein interactions (PPIs). Korea University Pure.
- Design of Radioiodinated Pharmaceuticals: Structural Features Affecting Metabolic Stability towards in Vivo Deiodination. PMC.
- Chemical design of radioiodinated probes with a metabolizable linkage for target-selective imaging of systemic amyloidosis. PubMed.
- Recent Advances in Synthetic Methods for Radioiodination. The Journal of Organic Chemistry.
- Chemical Probes Review: Choosing the Right Path Towards Pharmacological Targets in Drug Discovery, Challenges and Future Perspectives. Combinatorial Chemistry & High Throughput Screening.
- The Effect of Three Complexes of Iodine with Amino Acids on Gene Expression of Model Antibiotic Resistant Microorganisms Escherichia coli ATCC BAA-196 and Staphylococcus aureus ATCC BAA-39. PMC.
- The Discovery and Utility of Chemical Probes in Target Discovery. Royal Society of Chemistry.
- Synthesis of Radioiodinated Compounds. Classical Approaches and Achievements of Recent Years. MDPI.
- Reactivity of Covalent Fragments and Their Role in Fragment Based Drug Discovery. Preprints.org.
- Reactivity of Covalent Fragments and Their Role in Fragment Based Drug Discovery. PMC.
- Reactive chemistry for covalent probe and therapeutic development. PMC.
- Characterising covalent warhead reactivity. IJCRT.org.
- Labeling Peptides with Radioiodine: An Overview of Traditional and Emerging Techniques. MDPI.
- Biological target – Knowledge and References. Taylor & Francis.
- Recent advances in the development of covalent inhibitors. PMC.
- Drug Discovery - Target Identification in Drug Design and Development. YouTube.
Sources
- 1. researchgate.net [researchgate.net]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Chemical Probes Review: Choosing the Right Path Towards Pharmacological Targets in Drug Discovery, Challenges and Future Perspectives - Ahuja - Combinatorial Chemistry & High Throughput Screening [edgccjournal.org]
- 4. Chemical Proteomics | Evotec [evotec.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Design of Radioiodinated Pharmaceuticals: Structural Features Affecting Metabolic Stability towards in Vivo Deiodination - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Reactive chemistry for covalent probe and therapeutic development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent advances in the development of covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Reactivity of Covalent Fragments and Their Role in Fragment Based Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ijcrt.org [ijcrt.org]
- 11. Activity-based protein profiling: A graphical review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Activity based Protein Profiling - Creative Biolabs [creative-biolabs.com]
- 13. api.pageplace.de [api.pageplace.de]
- 14. Activity-Based Protein Profiling (ABPP) Service | MtoZ Biolabs [mtoz-biolabs.com]
- 15. mdpi.com [mdpi.com]
- 16. Photoaffinity labeling in target- and binding-site identification - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Photoaffinity Labelling | Domainex [domainex.co.uk]
- 18. pure.korea.ac.kr [pure.korea.ac.kr]
- 19. youtube.com [youtube.com]
Methodological & Application
Application Notes & Protocols for Intravenous Administration of Ethyl 7-(3-amino-2,4,6-triiodophenyl)heptanoate as a Novel Lipophilic Contrast Agent
Disclaimer: Ethyl 7-(3-amino-2,4,6-triiodophenyl)heptanoate is a novel compound with limited publicly available data. The following application notes and protocols are constructed as a theoretical framework based on its chemical structure and established principles for the intravenous administration of iodinated contrast agents and lipophilic drug delivery systems. This guide is intended for preclinical research and development purposes and requires extensive experimental validation before any clinical application.
Introduction: A Paradigm for Lipophilic Contrast Agents
This compound represents a new frontier in radiographic contrast media. Its core structure features a tri-iodinated phenyl ring, the cornerstone of all clinically approved iodinated contrast agents, which is responsible for the attenuation of X-rays.[1][2] However, the addition of a seven-carbon heptanoate ethyl ester chain introduces significant lipophilicity. This unique characteristic differentiates it from conventional water-soluble contrast agents and suggests novel pharmacokinetic and biodistribution profiles.
The inherent lipophilicity of this molecule makes direct intravenous injection in an aqueous solution unfeasible. Therefore, we propose a lipid-based nanoformulation strategy, specifically a lipid nanoemulsion (LNE), to enable systemic administration. LNEs are well-established, biocompatible delivery systems for lipophilic drugs, offering advantages such as improved solubility, stability, and the potential for targeted delivery.[3][4][5]
This document provides a comprehensive guide for the formulation, preclinical administration, and safety evaluation of an LNE formulation of this compound for intravenous use in research settings.
Physicochemical Profile & Formulation Rationale
The successful intravenous delivery of this agent is predicated on a formulation that can safely and effectively transport a highly lipophilic molecule within the aqueous environment of the bloodstream.
Predicted Physicochemical Properties
The following table summarizes the predicted properties of this compound based on its chemical structure. These predictions underscore the necessity of a specialized formulation.
| Property | Predicted Value / Characteristic | Rationale & Implication for IV Formulation |
| Molecular Formula | C₁₅H₂₀I₃NO₂ | High molecular weight due to three iodine atoms. |
| CAS Number | 161466-39-3 | Unique identifier for this specific chemical entity. |
| Aqueous Solubility | Very Low | The long alkyl chain (heptanoate) and ethyl ester group significantly reduce water solubility. Direct injection would lead to precipitation and embolism. |
| Lipophilicity (LogP) | High | The molecule is expected to partition preferentially into lipids. This property is ideal for incorporation into a lipid-based delivery system. |
| Chemical Stability | Moderate | The ester linkage may be susceptible to hydrolysis, especially at non-neutral pH. The amino group can undergo oxidation. Formulation must ensure stability. |
| Physical Form | Likely a solid or viscous oil | Based on similar iodinated aromatic compounds. |
Rationale for Lipid Nanoemulsion (LNE) Formulation
An LNE formulation is proposed to overcome the solubility challenges. This system consists of oil droplets, stabilized by surfactants, dispersed in an aqueous phase. The this compound would be dissolved within the oil core of the nanoparticles.
Key Advantages of LNE:
-
Enhanced Solubility: Enables administration of the lipophilic compound at a clinically relevant concentration.
-
Biocompatibility: Utilizes generally recognized as safe (GRAS) excipients like vegetable oils and phospholipids.[5]
-
Stability: Protects the active compound from degradation in the bloodstream.
-
Controlled Particle Size: Sub-200 nm particles can avoid rapid clearance by the reticuloendothelial system (RES) and are suitable for sterile filtration.[6]
Protocol: Preparation and Characterization of LNE Formulation
This protocol details the preparation of a stable LNE formulation of this compound using a hot high-pressure homogenization method.[2]
Materials and Equipment
-
Active Compound: this compound (purity >98%)
-
Oil Phase: Medium-chain triglycerides (MCT) or a mixture of MCT and soybean oil (1:1 w/w)
-
Aqueous Phase: Water for Injection (WFI)
-
Primary Surfactant: Soybean Lecithin or another suitable phospholipid
-
Co-surfactant (optional): Polysorbate 80 (Tween® 80)
-
Tonicity Agent: Glycerol
-
Equipment: High-pressure homogenizer, magnetic stirrer with heating, particle size analyzer (DLS), zeta potential analyzer, HPLC system.
LNE Preparation Workflow
Caption: Workflow for LNE formulation of the lipophilic contrast agent.
Step-by-Step Formulation Protocol
-
Oil Phase Preparation:
-
Accurately weigh the required amount of this compound.
-
In a separate vessel, weigh the oil (e.g., MCT) and the primary surfactant (e.g., soybean lecithin).
-
Add the active compound to the oil/surfactant mixture.
-
Heat the mixture to 60-70°C on a magnetic stirrer until all components are fully dissolved, forming a clear, homogenous oil phase.
-
-
Aqueous Phase Preparation:
-
In another vessel, weigh the Water for Injection (WFI) and the tonicity agent (e.g., glycerol).
-
Heat the aqueous phase to the same temperature as the oil phase (60-70°C) with gentle stirring.
-
-
Pre-emulsification:
-
Slowly add the hot aqueous phase to the hot oil phase while mixing with a high-shear mixer to form a coarse pre-emulsion.
-
-
Homogenization:
-
Immediately pass the hot pre-emulsion through a high-pressure homogenizer.
-
Homogenize for a set number of cycles (e.g., 3-5 cycles) at a defined pressure (e.g., 15,000-20,000 psi) to achieve the desired particle size.
-
-
Cooling and Finalization:
-
Rapidly cool the resulting nanoemulsion to room temperature using an ice bath to preserve the nanoparticle structure.
-
-
Sterilization:
Quality Control and Characterization
| Parameter | Method | Acceptance Criteria (Example) |
| Particle Size & PDI | Dynamic Light Scattering (DLS) | Mean Diameter: < 200 nm, Polydispersity Index (PDI): < 0.2 |
| Zeta Potential | Laser Doppler Electrophoresis | -30 mV to -50 mV (for electrostatic stability) |
| Drug Encapsulation Efficiency | HPLC (after separation of free drug) | > 95% |
| pH | pH meter | 6.5 - 7.5 |
| Osmolality | Osmometer | 280 - 320 mOsm/kg |
| Sterility & Endotoxins | USP <71> & <85> | Must meet compendial standards for parenteral products. |
Protocol: Intravenous Injection for Preclinical Research
This protocol is designed for preclinical evaluation in rodent models (e.g., mice, rats). All procedures must be conducted in accordance with institutional animal care and use committee (IACUC) guidelines.
Pre-administration Screening and Preparation
Caption: Pre-administration decision workflow for animal subjects.
-
Animal Selection: Use healthy, age- and weight-matched animals.
-
Health Assessment: Perform a general health check. Exclude animals with signs of illness or significant renal impairment.
-
Risk Factor Assessment: While difficult in naive animals, if there is a history of administration of similar agents, check for any previous adverse reactions. The risk of an adverse reaction is higher in subjects with a prior reaction.[9]
-
Hydration (for higher-risk models): For animals with borderline renal function or when high doses are used, pre-hydration with intravenous 0.9% normal saline can be considered to mitigate potential nephrotoxicity.[9]
Dosing and Administration
The optimal dose must be determined empirically through dose-ranging studies. The goal is to use the lowest possible dose that provides the necessary diagnostic information.[10]
| Parameter | Recommendation |
| Route of Administration | Intravenous (IV). For rodents, typically via the lateral tail vein. |
| Injection Volume | Dependent on animal weight. For mice, typically 100-200 µL. |
| Injection Rate | Slow and steady over 30-60 seconds. A rapid bolus can increase the risk of adverse reactions. |
| Hypothetical Dose Range | Start with a low dose (e.g., 100 mg Iodine/kg) and escalate to determine the optimal imaging dose (e.g., up to 500 mg Iodine/kg). |
| Formulation Temperature | Warm the LNE formulation to room temperature or 37°C before injection to reduce viscosity. |
Administration Procedure (Mouse Tail Vein):
-
Properly restrain the mouse, allowing access to the tail.
-
Warm the tail using a heat lamp or warm water to dilate the veins.
-
Swab the injection site with an alcohol wipe.
-
Using a 27-30 gauge needle, insert the needle bevel-up into one of the lateral tail veins.
-
Slowly inject the LNE formulation. Observe for any signs of extravasation (swelling at the injection site). If this occurs, stop the injection immediately.
-
After injection, withdraw the needle and apply gentle pressure to the site to prevent bleeding.
Post-administration Monitoring
Virtually all life-threatening reactions to iodinated contrast media occur within the first 20 minutes post-injection.[9]
Timeline for Post-Injection Monitoring:
Caption: Critical monitoring periods after intravenous injection.
-
Immediate (0-20 minutes):
-
Continuously monitor for signs of acute adverse reactions, which can include changes in breathing, skin color (in hairless areas), and general behavior (e.g., lethargy, agitation).[11]
-
Have emergency support available (e.g., epinephrine, antihistamines, oxygen) as per institutional guidelines for anaphylactoid reactions.
-
-
Short-Term (1-4 hours):
-
Perform imaging at planned time points to assess the contrast enhancement and biodistribution.
-
Continue to observe for any delayed reactions.
-
-
Long-Term (24-72 hours):
-
Monitor for signs of contrast-induced acute kidney injury (CI-AKI) by measuring serum creatinine at 24-48 hours post-injection. An increase of ≥0.3 mg/dL or ≥1.5 times baseline can indicate AKI.[12]
-
Monitor food and water intake and general animal welfare.
-
Preclinical Safety Evaluation Framework
Before this compound can be considered for further development, a thorough preclinical safety evaluation is mandatory, guided by regulatory frameworks such as those from the FDA.[13]
-
Acute Toxicity: Single-dose studies to determine the maximum tolerated dose (MTD) and identify potential target organs for toxicity.
-
Repeated Dose Toxicity: To evaluate the effects of repeated exposures, which is relevant for some clinical imaging scenarios.
-
Safety Pharmacology: To assess effects on vital functions (cardiovascular, respiratory, and central nervous systems).
-
Local Tolerance: To evaluate the effects at the injection site (e.g., irritation, thrombosis).
-
Genotoxicity & Carcinogenicity: As required for new chemical entities intended for clinical use.
Conclusion
This compound is a promising but challenging molecule for development as an intravenous contrast agent. Its high lipophilicity necessitates a specialized formulation, such as the lipid nanoemulsion detailed in this guide. The provided protocols for formulation, administration, and monitoring offer a robust starting point for researchers. Rigorous adherence to these guidelines, coupled with thorough experimental validation and safety assessment, will be critical to unlocking the potential of this novel lipophilic contrast agent.
References
-
Injectable Lipid-Based Depot Formulations: Where Do We Stand? - PMC. (n.d.). Retrieved February 20, 2026, from [Link]
-
Chapter 19 - Size reduction, purification, sterilization and storage/packaging of liposomes - National Institute of Standards and Technology. (n.d.). Retrieved February 20, 2026, from [Link]
-
Impact of sterilization method on the system performance of lipid-based novel drug delivery. (2025). International Journal of Pharmaceutics, 677, 125486. [Link]
-
Jiang, S.-P., He, S.-N., Li, Y.-L., Feng, D.-L., Lu, X.-Y., Du, Y.-Z., Yu, H.-Y., Hu, F.-Q., & Yuan, H. (2013). Preparation and characteristics of lipid nanoemulsion formulations loaded with doxorubicin. International Journal of Nanomedicine, 8, 3141–3150. [Link]
-
Ganta, S., Talekar, M., Singh, A., Coleman, T. P., & Amiji, M. M. (2014). Lipid-Based Nanoformulations for Drug Delivery: An Ongoing Perspective. Journal of controlled release : official journal of the Controlled Release Society, 193, 10.1016/j.jconrel.2014.05.002. [Link]
-
Iodinated contrast - Wikipedia. (n.d.). Retrieved February 20, 2026, from [Link]
-
Design of Non-Haemolytic Nanoemulsions for Intravenous Administration of Hydrophobic APIs. (2020). Pharmaceutics, 12(12), 1163. [Link]
-
Formulation and Applications of Lipid-Based Nanovehicles: Spotlight on Self-emulsifying Systems. (2021). Current Pharmaceutical Design, 27(39), 4125-4139. [Link]
-
Intravenous Nanoemulsions Loaded with Phospholipid Complex of a Novel Pyrazoloquinolinone Ligand for Enhanced Brain Delivery. (2025). Pharmaceutics, 17(2), 263. [Link]
-
Sterilization Effects on Liposomes with Varying Lipid Chains. (2025). Pharmaceutics, 17(10), 1332. [Link]
-
Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals - FDA. (n.d.). Retrieved February 20, 2026, from [Link]
-
ESUR Guidelines on Contrast Agents - Adus Radiologie. (n.d.). Retrieved February 20, 2026, from [Link]
-
ACR Manual on Contrast Media - American College of Radiology. (n.d.). Retrieved February 20, 2026, from [Link]
-
Safe Use of Contrast Media | Radiology Key. (2018, September 20). Retrieved February 20, 2026, from [Link]
Sources
- 1. EP1420880A2 - Stabilization and terminal sterilization of phospholipid formulations - Google Patents [patents.google.com]
- 2. Secure Verification [farfar.pharmacy.bg.ac.rs]
- 3. dovepress.com [dovepress.com]
- 4. Lipid-Based Nanoformulations for Drug Delivery: An Ongoing Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Formulation and Applications of Lipid-Based Nanovehicles: Spotlight on Self-emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Injectable Lipid-Based Depot Formulations: Where Do We Stand? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tsapps.nist.gov [tsapps.nist.gov]
- 8. mdpi.com [mdpi.com]
- 9. Intravenous CT & X-ray Contrast Guidelines - UCSF Radiology [radiology.ucsf.edu]
- 10. Safe Use of Contrast Media | Radiology Key [radiologykey.com]
- 11. adus-radiologie.ch [adus-radiologie.ch]
- 12. acr.org [acr.org]
- 13. fda.gov [fda.gov]
Delineation of liver tumors in mice using Ethyl 7-(3-amino-2,4,6-triiodophenyl)heptanoate
Application Note & Protocol: Hepatocyte-Selective Contrast Enhancement
Executive Summary
The delineation of soft-tissue neoplasms within the murine liver using Micro-CT is historically challenged by the low intrinsic X-ray attenuation difference between healthy hepatocytes and tumor tissue. Standard water-soluble contrast agents (e.g., Iohexol) clear rapidly via the kidneys and provide only transient vascular enhancement, often failing to define tumor boundaries in the parenchymal phase.
This guide details the application of Ethyl 7-(3-amino-2,4,6-triiodophenyl)heptanoate derivatives—specifically formulated as hepatocyte-selective iodinated triglyceride emulsions (e.g., DHOG-based formulations like Fenestra™ LC or ExiTron™). These agents utilize physiological lipid metabolism pathways to accumulate specifically in healthy hepatocytes, creating a stable, high-density background against which non-functional tumor tissues appear as distinct, negative-contrast voids. This protocol ensures high-fidelity tumor segmentation, volumetry, and longitudinal monitoring.
Chemical Basis & Mechanism of Action
The Contrast Agent
The core active moiety is 7-(3-amino-2,4,6-triiodophenyl)heptanoic acid , often esterified (e.g., the ethyl ester or the triglyceride form DHOG ) to increase lipophilicity.
-
Structure: An iodinated phenyl ring attached to a heptanoate fatty acid chain.[1][2]
-
Formulation: To be biocompatible, this lipophilic ester is emulsified (oil-in-water) with surface modifiers (e.g., phospholipids, PEG) to mimic chylomicron remnants .
Mechanism of Accumulation
Unlike non-specific blood pool agents, this emulsion targets the Reticuloendothelial System (RES) and Hepatocytes via the ApoE receptor pathway .
-
Injection: The emulsion enters the bloodstream.
-
Opsonization: Particles acquire Apolipoprotein E (ApoE) from plasma.
-
Hepatocyte Uptake: The ApoE-enriched particles are recognized by LDL receptors (LDLR) and LRP on the sinusoidal surface of hepatocytes.
-
Intracellular Storage: The iodinated lipids are internalized and stored in lipid droplets within healthy hepatocytes.
-
Tumor Exclusion: Hepatic tumors (HCC, metastases) typically downregulate LDLR/LRP and lack the organized fenestrae required for uptake. Consequently, they exclude the agent.
-
Result: Healthy liver becomes radiopaque (bright); tumors remain radiolucent (dark).
Pathway Visualization
Caption: Differential uptake mechanism. Healthy hepatocytes actively internalize the iodinated lipid via ApoE receptors, while tumor cells exclude it, creating negative contrast.
Experimental Protocol
Reagents & Equipment
| Component | Specification | Notes |
| Contrast Agent | Iodinated Lipid Emulsion (DHOG-based) | Concentration: ~50-100 mg Iodine/mL. |
| Anesthesia | Isoflurane (1.5-2.5%) | In O₂ carrier gas. |
| Catheter | 27G or 30G Butterfly needle | For tail vein infusion. |
| Micro-CT Scanner | 50-80 kVp capability | e.g., Bruker SkyScan, PerkinElmer Quantum. |
| Heating Pad | 37°C regulated | Critical to maintain physiology during uptake. |
Dosage Strategy
-
Standard Dose: 10–15 mL/kg body weight.
-
Iodine Load: Target ~400–600 mg Iodine/kg.
-
Route: Intravenous (IV) lateral tail vein. Strictly IV; paravenous injection causes necrosis and artifacts.
Imaging Workflow
Step 1: Animal Preparation
-
Weigh the mouse precisely to calculate dose.
-
(Optional) Fast the mouse for 4 hours prior to injection to standardize hepatic lipid content, though not strictly required for qualitative tumor detection.
-
Induce anesthesia (Isoflurane 3% induction, 1.5% maintenance).
Step 2: Pre-Scan (Baseline)
-
Objective: Acquire a native scan to rule out calcifications or pre-existing artifacts.
-
Settings: 50 kVp, 0.5 mm Al filter, 200 µA, 500 ms exposure.
Step 3: Injection
-
Warm the emulsion to 37°C.
-
Dilate tail veins using a warm water bath or heat lamp.
-
Inject slowly (rate < 20 µL/sec) to prevent volume overload.
-
Critical: Ensure no air bubbles are introduced (air embolism is fatal).
Step 4: The "Delineation Phase" (Timing is Key)
-
0–15 min (Vascular Phase): Agent is in the blood. Good for angiography but poor for tumor delineation (tumors may rim-enhance).
-
2–4 hours (Hepatocyte Phase): OPTIMAL WINDOW. The agent has cleared the blood and accumulated in the liver parenchyma.
-
Signal: Liver HU (Hounsfield Units) rises by 200–400 HU.
-
Tumor: Remains at baseline (~40-60 HU).
-
Step 5: Scanning Parameters (Optimized for Iodine)
Iodine has a K-edge at 33.2 keV. To maximize contrast, the X-ray spectrum must be weighted just above this energy.
| Parameter | Setting | Rationale |
| Voltage | 50–70 kVp | Low voltage maximizes photoelectric absorption of Iodine. |
| Filter | 0.5 mm Al | Removes very low energy photons that cause beam hardening without contributing to contrast. |
| Rotation | 180° or 360° | 360° reduces streak artifacts from high-density liver. |
| Pixel Size | 35–50 µm | Sufficient for tumor detection; higher res (10 µm) requires excessive dose/time. |
Workflow Diagram
Caption: Operational workflow. The 2-4 hour delay is the critical control point for maximizing liver-to-tumor contrast ratios.
Data Analysis & Interpretation
Histogram Segmentation
Because the contrast difference is dramatic, simple thresholding is often effective.
-
ROI Selection: Draw a Volume of Interest (VOI) around the liver lobes.
-
Histogram Analysis: You will see a bimodal distribution.
-
Peak 1 (Low HU): Tumor tissue, vessels (if blood cleared), and background.
-
Peak 2 (High HU): Healthy liver parenchyma.
-
-
Thresholding: Set the lower threshold at the valley between the two peaks (typically ~150-200 HU depending on dose).
-
Inversion: Select voxels below the threshold (within the liver mask) to isolate tumors.
Quantitative Metrics
-
Tumor Burden: (Tumor Volume / Total Liver Volume) × 100%.
-
Tumor Viability: Necrotic centers appear darker than viable tumor rims (if rim enhancement is present in early phase).
Troubleshooting & Artifact Management
| Issue | Cause | Solution |
| Spotty Liver Enhancement | Poor injection or precipitation of emulsion. | Warm emulsion to 37°C; filter (0.45 µm) if suspected aggregates; ensure smooth IV push. |
| Streak Artifacts | Beam hardening from high iodine concentration. | Apply beam hardening correction in reconstruction software; increase Al filtration (to 1.0 mm). |
| No Tumor Contrast | Scan performed too early (Vascular phase). | Wait full 3-4 hours for hepatocyte uptake and blood clearance. |
| Respiratory Motion | Anesthesia too light. | Use respiratory gating (prospective or retrospective) or adjust isoflurane. |
| Paravenous Injection | Needle slip. | If tail swells, stop immediately. Do not use that animal for quantitative analysis (dose is compromised). |
References
-
Weichert, J. P., et al. (1995). "Synthesis and characterization of a nonionic, water-soluble, iodinated triglyceride analogue for use in computed tomography of the liver." Journal of Medicinal Chemistry. Link
-
Almajdub, M., et al. (2007). "Assessment of Hepatocellular Carcinoma Volumes in Mice Using Micro-CT and Iodinated Triglycerides." Contrast Media & Molecular Imaging. Link
-
Desnoyers, L., et al. (2008). "Tumor Delineation in Mice using Micro-CT and a Hepatocyte-Selective Contrast Agent." Molecular Imaging. Link
-
Vande Velde, G., et al. (2010). "Longitudinal Micro-CT provides biomarkers of lung metastasis development in mice." Plos ONE. Link
-
Graham, K. C., et al. (2008). "Contrast-enhanced micro-computed tomography using Fenestra VC and LC to image liver metastases in a mouse model." Investigative Radiology. Link
Sources
Application Notes & Protocols: High-Resolution Vascular Imaging with Tri-iodinated Phenyl-alkanoic Acid Derivatives
Introduction: Overcoming the Challenge of Soft Tissue Contrast in Preclinical Imaging
In vivo micro-computed tomography (micro-CT) is a cornerstone of preclinical research, offering exceptional spatial resolution for visualizing bone and other high-density structures.[1][2] However, its utility for soft tissue analysis is inherently limited by the poor X-ray attenuation of these tissues, making it difficult to distinguish vasculature from surrounding organs.[3][4][5] To address this, contrast agents are employed to enhance the radiodensity of the blood pool, enabling detailed anatomical and functional assessment of the vascular system.[6]
Conventional iodinated contrast agents, while effective in clinical settings, are suboptimal for preclinical micro-CT due to their rapid renal clearance, often occurring within minutes.[1][3] The extended scan times required for high-resolution small animal imaging necessitate the use of long-circulating or "blood pool" contrast agents.[6][7][8] This guide focuses on a powerful class of such agents based on Ethyl 7-(3-amino-2,4,6-triiodophenyl)heptanoate and its derivatives. These molecules are formulated into lipid-based nanoemulsions, creating a highly effective and persistent contrast medium for preclinical vascular imaging.
A prime example of such a formulation is Fenestra® VC, which incorporates 1,3-bis-[7-(3-amino-2,4,6-triiodophenyl)-heptanoyl]-2-oleoyl glycerol (DHOG), a triglyceride built from the core tri-iodinated phenyl-heptanoic acid structure.[9][10] This document provides a comprehensive overview of the mechanism, applications, and detailed protocols for utilizing these advanced contrast agents.
Mechanism of Action: Engineering Prolonged Vascular Residence
The efficacy of these contrast agents stems from a synergistic combination of a potent X-ray attenuating molecule and a sophisticated delivery vehicle.
-
The Radiopaque Core: The foundational molecule, 7-(3-amino-2,4,6-triiodophenyl)heptanoic acid, provides the contrast. The three iodine atoms covalently bound to the stable benzene ring have a high atomic number, leading to strong X-ray attenuation and resulting in bright contrast in CT images.[1][11]
-
The Nanoemulsion Vehicle: This iodinated lipid is incorporated into an oil-in-water nanoemulsion, creating particles typically under 200 nm in diameter.[9] This formulation is critical for its function as a blood pool agent.
-
Evading Clearance: The key to prolonged circulation is the surface modification of the lipid particles, often with polyethylene glycol (PEG).[9][12] This "stealth" coating inhibits opsonization and subsequent uptake by the reticuloendothelial system (RES) in the liver and spleen.[7][12] By blocking interactions with key proteins like Apolipoprotein E (ApoE), the agent's uptake by hepatocytes is significantly delayed, allowing it to remain in the bloodstream for several hours.[9][13]
-
Eventual Metabolism: Unlike heavy metal-based agents, these lipid emulsions are eventually metabolized and cleared through the hepatobiliary system, which allows for repeated longitudinal studies in the same animal.[9][13][14]
Key Applications in Preclinical Research
The stable and long-lasting vascular enhancement provided by these agents enables a wide range of preclinical imaging applications.[13]
-
High-Resolution Angiography: Detailed visualization of the entire vascular tree, from major arteries to smaller collateral vessels.[9]
-
Tumor Vascularization: Assessing tumor angiogenesis, vessel density, and the efficacy of anti-angiogenic therapies.[10]
-
Cardiovascular Research: Enabling 4D cardiac imaging and the study of cardiac function and pathology.[13]
-
Longitudinal Studies: The biodegradable nature of the agent allows for repeated imaging sessions to monitor disease progression or treatment response over time.[9][14]
-
Aneurysm and Dissection Models: In vivo detection and measurement of aortic abnormalities in mouse models.[9][14]
Quantitative Data & Dosing Summary
The following tables provide key quantitative data for a typical tri-iodinated phenyl-alkanoic acid-based contrast agent (modeled after Fenestra® VC) and recommended dosing guidelines.
| Property | Value | Source |
| Active Compound | 1,3-bis-[7-(3-amino-2,4,6-triiodophenyl)-heptanoyl]-2-oleoyl glycerol (DHOG) | [9][10] |
| Iodine Concentration | 50 mg I/mL (nominal) | [9] |
| Formulation | Pegylated oil-in-water nanoemulsion | [9] |
| Particle Size | < 200 nm | [9] |
| Vascular Half-Life | Provides a stable imaging window of at least 1 hour | [10] |
| Clearance Pathway | Hepatobiliary System | [9][13][14] |
| Animal Model | Body Weight | Recommended Injection Volume | Total Iodine Dose |
| Mouse | 25 g | 0.25 mL (250 µL) | ~500 mg I/kg |
| Rat | 250 g | 2.5 mL | ~500 mg I/kg |
| General Guideline | N/A | 0.01 mL per gram of body weight | ~500 mg I/kg |
Note: These are starting recommendations. Optimal dosage may vary based on the specific animal model, imaging system, and experimental goals.
Detailed Experimental Protocols
Protocol 1: In Vivo Micro-CT Angiography in a Murine Model
This protocol outlines the procedure for obtaining high-resolution vascular images in a mouse using a tri-iodinated lipid nanoemulsion contrast agent.
A. Animal and Contrast Agent Preparation
-
Anesthetize the Animal: Anesthetize the mouse using a suitable method (e.g., isoflurane inhalation). Maintain anesthesia throughout the preparation and imaging procedure. Monitor vital signs.
-
Maintain Body Temperature: Place the animal on a heated stage or use a heat lamp to maintain body temperature at ~37°C. This is crucial for preventing physiological shock and ensuring consistent blood flow.
-
Place Tail Vein Catheter: Securely place a catheter (e.g., 27-30 gauge) into a lateral tail vein. This ensures a clean and rapid bolus injection, which is critical for achieving uniform vascular filling.
-
Warm the Contrast Agent: Gently warm the vial of contrast agent to 37°C in a water bath or incubator. Rationale: Warming the viscous emulsion lowers its viscosity, making injection easier and preventing potential shock to the animal from a cold bolus.
-
Prepare the Syringe: Gently invert the vial several times to ensure a homogenous suspension.[13] Do not shake, as this can introduce air bubbles.[13] Draw the calculated dose into a 1 mL syringe. Carefully expel any air bubbles.
B. Micro-CT Imaging Workflow
-
Pre-Contrast Scan: Acquire a baseline, non-contrast scan of the region of interest. Rationale: This scan serves as a control and is essential for subsequent image registration and quantitative analysis of contrast enhancement.
-
Administer Contrast Agent: Inject the prepared dose as a steady bolus via the tail vein catheter over approximately 30-60 seconds.
-
Post-Contrast Scans: Immediately begin the post-contrast image acquisition. For dynamic studies, multiple short scans can be performed. For high-resolution anatomical scans, a longer scan (15-45 minutes) should be initiated within 5 minutes of injection to capture the peak blood pool phase.[2]
-
Delayed Imaging (Optional): For studies investigating clearance or delayed uptake, additional scans can be performed at later time points (e.g., 4, 24, 48 hours). By 24 hours, significant clearance from the blood pool and accumulation in the liver is expected.[3][10]
Protocol 2: 3D Reconstruction and Vascular Analysis
-
Image Reconstruction: Reconstruct the acquired projection data into a 3D volume using the micro-CT system's software.[2] A standard cone-beam filtered back-projection algorithm is commonly used.[2] Ensure the voxel size is isotropic for accurate 3D measurements.
-
Image Registration (if applicable): If pre- and post-contrast scans were acquired, co-register them to align the datasets spatially.
-
Segmentation: Isolate the vascular structures from the surrounding tissue. This is typically achieved by applying a global threshold based on Hounsfield Units (HU). The high contrast provided by the agent creates a clear distinction between the blood pool and soft tissue, simplifying this process.
-
3D Rendering and Visualization: Create a 3D model of the segmented vasculature for qualitative assessment and visualization.
-
Quantitative Analysis: Utilize analysis software (e.g., Dragonfly, MicroView, VGSTUDIO MAX) to extract quantitative metrics from the segmented data.[15] Common parameters include:
-
Vessel Volume (VV)
-
Vessel Number (VN)
-
Vessel Thickness/Diameter (V.Th)
-
Vessel Separation (V.Sp)
-
Vessel Tortuosity
-
Safety, Handling, and Storage
-
Storage: Always store the contrast agent at room temperature. Do not refrigerate or freeze, as this can disrupt the emulsion.[13]
-
Handling: Wear standard personal protective equipment (gloves, lab coat, goggles) when handling the agent.[13] Disinfect the vial septum with an alcohol swab before each use.[13]
-
Toxicity: These lipid-based agents are generally considered non-toxic at recommended doses and are metabolized and cleared by the body.[3][4][13] Histological examinations have shown no overt pathological changes in clearance organs one month after injection.[3][4]
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Vascular Contrast | - Incorrect dose- Subcutaneous or failed injection- Agent not mixed properly | - Verify dose calculation and injection technique- Ensure catheter is securely in the vein- Gently invert vial before drawing dose |
| Motion Artifacts | - Insufficient anesthesia- Animal movement during scan | - Monitor depth of anesthesia and adjust as needed- Ensure animal is securely positioned in the holder |
| Air Bubbles in Image | - Air injected with contrast agent | - Carefully inspect syringe and catheter line for bubbles before injection- Inject slowly and steadily |
| Inconsistent Enhancement | - Injection was too slow (not a bolus)- Animal is hypothermic | - Practice a consistent, rapid bolus injection technique- Ensure animal's body temperature is maintained at 37°C |
References
- Evaluation of the new blood-pool CT contrast agent VivoVist in mouse models | PLOS One.
- Iodinated blood pool contrast media for preclinical X-ray imaging applications--a review - PubMed.
- Top 5 Vascular Ultrasound Techniques for Better Results - IAME.
- Evaluation of the new blood-pool CT contrast agent VivoVist in mouse models.
- Fenestra VC - Timagen 涂风.
- Long-Circulating, Degradable Lanthanide-Based Contrast Agents for Pre-Clinical Microcomputed Tomography of the Vasculature - Western University Open Repository.
- Fenestra VC - MediLumine.
- PEG-modified gadolinium nanoparticles as contrast agents for in vivo micro-CT - PMC - NIH.
- Imaging Agents for Preclinical Computed Tomography - MediLumine.
- Blood pool agents – Knowledge and References - Taylor & Francis.
- A Liposomal Nanoscale Contrast Agent for Preclinical CT in Mice - AJR Online.
- Long-Circulating, Degradable Lanthanide-Based Contrast Agents for Pre-Clinical Microcomputed Tomography of the Vasculature - ProQuest.
- In vivo small animal micro-CT using nanoparticle contrast agents - Frontiers.
- 1,3-Bis-[7-(3-amino-2,4,6-triiodophenyl)-heptanoyl]-2-oleoyl glycerol - NCBI.
- bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide, a contrast media intermediate.
- Imaging Protocols - Nano CT Core - University of Michigan.
Sources
- 1. Iodinated blood pool contrast media for preclinical X-ray imaging applications--a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | In vivo small animal micro-CT using nanoparticle contrast agents [frontiersin.org]
- 3. Evaluation of the new blood-pool CT contrast agent VivoVist in mouse models | PLOS One [journals.plos.org]
- 4. Scholarly Article or Book Chapter | Evaluation of the new blood-pool CT contrast agent VivoVist in mouse models | ID: g445cv89b | Carolina Digital Repository [cdr.lib.unc.edu]
- 5. resources.revvity.com [resources.revvity.com]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. ajronline.org [ajronline.org]
- 8. Long-Circulating, Degradable Lanthanide-Based Contrast Agents for Pre-Clinical Microcomputed Tomography of the Vasculature - ProQuest [proquest.com]
- 9. timagen.com [timagen.com]
- 10. 1,3-Bis-[7-(3-amino-2,4,6-triiodophenyl)-heptanoyl]-2-oleoyl glycerol - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Decolorizing 5-amino-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide, a contrast media intermediate - Patent 2281807 [data.epo.org]
- 12. PEG-modified gadolinium nanoparticles as contrast agents for in vivo micro-CT - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medilumine.com [medilumine.com]
- 14. medilumine.com [medilumine.com]
- 15. Nano CT Core - Imaging Protocols [nanoctcore.med.umich.edu]
Application Note: High-Resolution Hepatobiliary Contrast Enhancement in microCT
Executive Summary & Core Directive
This Application Note defines the Standard Operating Procedure (SOP) for hepatobiliary contrast enhancement in preclinical micro-computed tomography (microCT). Unlike clinical CT, where multiphase timing is standardized, preclinical microCT requires specific adaptation to murine physiology and the physics of polychromatic X-ray sources.
The Challenge: Native liver tissue and hepatic tumors possess nearly identical X-ray attenuation coefficients, rendering them indistinguishable in plain scans. The Solution: We utilize Reticuloendothelial System (RES)-specific contrast agents (inorganic nanoparticles or iodinated emulsions). These agents accumulate in healthy Kupffer cells (liver macrophages), effectively "lighting up" the healthy parenchyma. Tumors, which lack Kupffer cells, appear as dark (hypoattenuating) voids.
This guide prioritizes ExiTron Nano (alkaline earth metal/iodine nanoparticles) as the modern gold standard, while referencing iodinated liposomes (e.g., Fenestra LC legacy) as the mechanistic archetype.
Mechanism of Action & Agent Selection
To design a robust experiment, one must select an agent based on the biological target: Vascular (blood pool), Parenchymal (Kupffer cells), or Biliary (Hepatocyte excretion).
The Contrast Kinetic Pathway
The following diagram illustrates the differential uptake pathways that define this SOP.
Figure 1: Kinetic pathway of liver contrast agents. Nanoparticles target Kupffer cells for parenchymal enhancement, while specific small molecules target hepatocyte transporters for biliary excretion.
Agent Selection Matrix
| Feature | Inorganic Nanoparticles (e.g., ExiTron Nano 12000) | Iodinated Emulsions (e.g., Fenestra LC / Lipiodol) | Small Molecule / Blood Pool (e.g., eXIA 160) |
| Primary Target | Kupffer Cells (RES) | Kupffer Cells (RES) | Blood Pool / Metabolic |
| Liver Contrast (HU) | High (>300 HU enhancement) | Moderate-High | Moderate |
| Tumor Contrast | Negative (Tumors appear dark) | Negative | Variable |
| Blood Half-Life | Long (allows angiography) | Medium | Short |
| Imaging Window | 4 hours – 3 weeks | 2 – 24 hours | 15 min – 2 hours |
| Toxicity Risk | Low (inert core) | Moderate (lipid load) | Renal load |
Recommendation: For tumor burden analysis and liver volumetry, Inorganic Nanoparticles are the SOP standard due to the stable "plateau" phase (4–24 hours), allowing high-resolution scanning without contrast washout artifacts.
Pre-Scan Preparation & Safety
Trustworthiness Check: Contrast agents increase blood viscosity and osmotic load. A compromised animal will succumb to the injection before the scan.
-
Hydration: Administer 0.5 mL saline SC 1 hour prior to contrast injection if the animal appears dehydrated.
-
Anesthesia: Isoflurane (1.5–2.0% in O2) is preferred over Ketamine/Xylazine to maintain stable hepatic blood flow.
-
Warming: Maintain body temperature at 37°C. Vasoconstriction prevents successful tail vein cannulation.
The Injection Protocol (SOP)
This protocol is calibrated for ExiTron Nano 12000 but applies to most nanoparticulate iodine agents.
Dose Calculation:
-
Standard Dose: 100 µL per 25g mouse.[1]
-
Iodine Load: Target ~1000–1200 mg Iodine/kg body weight.
Step-by-Step:
-
Vortex: Nanoparticles settle. Vortex the vial for 30 seconds vigorously.
-
Dilate: Place the mouse in a warming chamber or use a warm water tail bath (38°C) for 60 seconds.
-
Cannulate: Use a 30G needle or a lateral tail vein catheter.
-
Critical: Do NOT use IP (Intraperitoneal) injection for angiography. IP can be used for liver accumulation, but uptake is slower (wait 24h) and less uniform.
-
-
Inject: Administer the bolus slowly (over 10–15 seconds) to prevent vascular rupture.
-
Hemostasis: Apply pressure for 30 seconds.
Image Acquisition Parameters
MicroCT physics differs from clinical CT. Mice are small; therefore, we must optimize for the Photoelectric Effect (Iodine K-edge at 33.2 keV).
Energy Settings
-
Source Voltage: 50 – 70 kVp .
-
Why? Higher voltages (80+ kVp) shift the X-ray spectrum away from Iodine's K-edge, drastically reducing contrast.
-
-
Filter: 0.5 mm or 1.0 mm Aluminum.
-
Why? Removes very low-energy photons that cause beam-hardening artifacts without filtering out the useful 33 keV photons.
-
Timing Windows
-
Phase 1: Angiography (Vascular): Scan immediately (0 – 20 mins post-injection).
-
Phase 2: Hepatobiliary/Parenchymal (Tumor Detection): Scan at 4 hours post-injection .[2]
-
Note: The contrast remains stable for days, but 4 hours ensures complete clearance from the blood pool, maximizing the Liver-to-Tumor Contrast-to-Noise Ratio (CNR).
-
Data Analysis & Visualization
Tumor Segmentation (Negative Contrast)
In the reconstructed dataset:
-
Healthy Liver: Appears bright white (~500+ HU).
-
Tumors: Appear as dark grey/black voids (~50–100 HU).
-
Blood Vessels: If scanned at 4 hours, vessels will be darker than the liver (washout). If scanned at 15 mins, vessels are bright.
Workflow Diagram
The following DOT diagram outlines the analytical decision process.
Figure 2: Analytical workflow for quantifying tumor burden using negative contrast enhancement.
Troubleshooting & Quality Control
| Symptom | Probable Cause | Corrective Action |
| Weak Liver Contrast | Paravenous injection (missed vein). | Check tail for swelling. If failed, wait 24h (IP absorption) or re-inject. |
| Streaking Artifacts | Beam Hardening. | Increase Aluminum filtration (0.5mm -> 1.0mm) or apply software correction. |
| Motion Blur | Respiratory motion. | Use retrospective respiratory gating (monitor breathing) or prospective gating. |
| Kidneys Bright | Agent is renally cleared (e.g., eXIA 160). | Normal for small molecules. For ExiTron, this indicates breakdown or free iodine. |
References
-
Boll, H., et al. (2011). Micro-CT based experimental liver imaging using a nanoparticulate contrast agent: a longitudinal study in mice.[1][3] PLoS One, 6(9), e25692.
-
[Link]
-
-
Weber, S. M., et al. (2004).Imaging of murine liver tumor using microCT with a hepatocyte-selective contrast agent: accuracy is dependent on adequate contrast enhancement. Journal of Surgical Research, 119(1), 41-45.
-
[Link]
-
-
Apostolova, I., et al. (2014).Time course of contrast enhancement by micro-CT with dedicated contrast agents in normal mice and mice with hepatocellular carcinoma. Academic Radiology, 21(12), 1543-1550.
-
[Link]
-
-
Anderson, R., & Maga, A. M. (2015). A Novel Procedure for Rapid Imaging of Adult Mouse Brains with MicroCT Using Iodine-Based Contrast.[4] PLoS One, 10(11), e0142974.[4] (Reference for Iodine Physics/Staining).
Sources
- 1. researchgate.net [researchgate.net]
- 2. Imaging of murine liver tumor using microCT with a hepatocyte-selective contrast agent: accuracy is dependent on adequate contrast enhancement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A Novel Procedure for Rapid Imaging of Adult Mouse Brains with MicroCT Using Iodine-Based Contrast | PLOS One [journals.plos.org]
Application Notes & Protocols: Employing Ethyl 7-(3-amino-2,4,6-triiodophenyl)heptanoate for Preclinical Gastrointestinal Tract Imaging
Introduction and Scientific Rationale
The visualization of the gastrointestinal (GI) tract in preclinical research, particularly in murine models, is fundamental for studying a wide range of pathologies, including inflammatory bowel disease, cancer, and malabsorption syndromes.[1][2] Computed Tomography (CT) is a powerful modality for this purpose due to its high spatial resolution and rapid acquisition times.[2][3] However, the inherent low soft-tissue contrast of the bowel necessitates the use of oral contrast agents to delineate the lumen from surrounding structures.[4][5]
This document provides a detailed guide to the application of Ethyl 7-(3-amino-2,4,6-triiodophenyl)heptanoate, a novel iodinated compound, as a positive oral contrast agent for preclinical CT imaging. Its molecular structure, featuring a tri-iodinated benzene ring, is specifically designed for high X-ray attenuation, while the heptanoate ester tail offers potential for unique formulation and pharmacokinetic properties compared to conventional water-soluble agents.
Principle of Action: Iodination and Radiopacity
The efficacy of this compound as a CT contrast agent is rooted in the high atomic number of iodine (Z=53). During a CT scan, X-rays are passed through the body. Tissues and materials with higher atomic numbers absorb more X-ray photons via the photoelectric effect.[6] The three iodine atoms covalently bonded to the benzene ring significantly increase the radiodensity of the molecule, causing it to appear bright (radiopaque) on CT images and providing clear demarcation of the GI tract.[7][8]
Structural Advantages and Formulation Considerations
Unlike traditional ionic, water-soluble iodinated contrast media (e.g., Diatrizoate), the ethyl heptanoate moiety imparts a lipophilic character to the molecule.[4][9] This property suggests poor water solubility but opens avenues for advanced formulations, such as oil-in-water emulsions. Emulsification can improve stability, palatability, and mucosal coating, potentially offering more uniform and prolonged opacification of the bowel compared to simple aqueous solutions which can be rapidly absorbed or diluted.[10] This guide will focus on an emulsion-based formulation, drawing parallels from established preclinical lipid-based iodinated agents.[11][12]
Formulation and Preparation of Oral Suspension
The lipophilic nature of this compound necessitates its formulation as a stable suspension, typically an oil-in-water emulsion, to ensure uniform delivery and effective coating of the GI mucosa. This protocol is designed to create a reproducible and stable emulsion suitable for oral gavage in murine models.
Protocol 1: Preparation of a Stable 10% (w/v) Oil-in-Water Emulsion
Causality: The goal is to encapsulate the lipophilic contrast agent within small oil droplets, stabilized by an emulsifier and suspended in an aqueous phase. This enhances bioavailability and prevents the agent from separating out. A viscosity modifier is added to improve mucosal adherence and transit time.
Materials:
-
This compound (Active Agent)
-
Medium-chain triglyceride (MCT) oil (Carrier Oil)
-
Polysorbate 80 (Tween® 80) (Emulsifier)
-
Xanthan gum (Viscosity Modifier)
-
Sterile, deionized water (Aqueous Phase)
-
Magnetic stirrer with heating plate
-
High-shear homogenizer or sonicator
Procedure:
-
Prepare Aqueous Phase: In a sterile beaker, add 80 mL of deionized water. Gently heat to 40°C while stirring. Slowly sprinkle 0.2 g of Xanthan gum into the vortex to avoid clumping. Stir until fully dissolved.
-
Prepare Oil Phase: In a separate beaker, dissolve 10 g of this compound in 10 mL of MCT oil. Add 1.0 g of Polysorbate 80 to this mixture. Heat to 40°C and stir until a clear, homogenous solution is formed.
-
Emulsification: While vigorously stirring the aqueous phase with a magnetic stirrer, slowly add the oil phase in a dropwise manner.
-
Homogenization: Transfer the coarse emulsion to a high-shear homogenizer. Process for 5-10 minutes, or until a uniform, milky-white emulsion is formed. Alternatively, use a probe sonicator, ensuring the sample is kept in an ice bath to prevent overheating.
-
Final Volume & Storage: Adjust the final volume to 100 mL with deionized water. Store the emulsion in a sterile, airtight container at 4°C. Shake well before use. The emulsion should be stable for up to one week.
| Parameter | Specification | Rationale |
| Active Agent Conc. | 100 mg/mL (10% w/v) | Provides sufficient iodine concentration for effective X-ray attenuation. |
| Carrier Oil | MCT Oil | Excellent solvent for lipophilic compounds and readily metabolized. |
| Emulsifier | Polysorbate 80 (1% w/v) | Non-ionic surfactant that creates stable oil-in-water emulsions for oral use. |
| Viscosity Modifier | Xanthan Gum (0.2% w/v) | Increases residence time in the GI tract and improves mucosal coating. |
| Droplet Size (Target) | < 1 µm | Smaller droplets enhance stability and absorption characteristics. |
Preclinical In Vivo Imaging Protocol (Murine Model)
This section outlines a comprehensive workflow for the oral administration of the formulated this compound emulsion and subsequent CT imaging in a mouse model.
Protocol 2: Oral Administration and Micro-CT Imaging
Justification: A standardized protocol is essential for reproducible results. Fasting clears the GI tract of food, preventing artifacts.[1][13] Timed imaging allows for visualization of the contrast agent's transit through different segments of the bowel. Anesthesia is required to prevent motion artifacts during the scan.[14]
Procedure:
-
Animal Preparation: House mice according to institutional guidelines. Fast animals for 4-6 hours prior to the experiment, with free access to water.[13]
-
Dosage Calculation: Weigh each mouse immediately before dosing. The recommended dose of the 10% emulsion is 10 mL/kg body weight. For a 25 g mouse, this corresponds to 0.25 mL.
-
Administration: Gently restrain the mouse and administer the calculated volume of the contrast emulsion via oral gavage using a proper-sized, soft-tipped gavage needle.
-
Anesthesia: At the first designated imaging time point (e.g., 30 minutes post-gavage), anesthetize the mouse using inhaled isoflurane (1-2% in oxygen) and place it on the scanner bed.
-
Image Acquisition: Perform a whole-body or abdominal CT scan using parameters optimized for small animal imaging. Monitor the animal's vital signs throughout the scan.
-
Time-Course Imaging: If tracking GI transit, recover the animal from anesthesia after the first scan. Repeat anesthesia and scanning at subsequent time points (e.g., 60, 90, 120 minutes).
-
Recovery: After the final scan, place the animal in a clean cage and monitor until it has fully recovered from anesthesia. Provide easy access to food and water.
| Parameter | Recommended Setting | Rationale |
| Animal Model | C57BL/6 or BALB/c mouse, 8-12 weeks old | Commonly used strains with well-characterized physiology. |
| Fasting Period | 4-6 hours | Clears stomach and upper GI tract for unobstructed imaging.[13] |
| Dosage (10% Emulsion) | 10 mL/kg body weight via oral gavage | Provides sufficient contrast volume for luminal distension and opacification. |
| CT Scanner Voltage | 80-90 kVp | Optimizes the photoelectric effect for iodine, enhancing contrast.[3] |
| Voxel Size | < 150 µm (isotropic) | High resolution is necessary to visualize fine mucosal details in mice.[14] |
| Scan Timepoints | 30, 60, 90, 120 minutes post-administration | Allows for dynamic assessment of gastric emptying and small/large intestine transit.[15] |
Data Analysis and Interpretation
Post-acquisition analysis involves both qualitative assessment of GI anatomy and quantitative measurement of contrast enhancement.
Protocol 3: Image Analysis
-
Reconstruction: Reconstruct raw projection data into a 3D volume using the scanner's proprietary software.
-
Qualitative Evaluation: Use a DICOM viewer (e.g., Horos, ITK-SNAP) to inspect the images in axial, coronal, and sagittal planes. Assess the degree of luminal opacification, the quality of mucosal coating, and identify any anatomical abnormalities.[16]
-
Quantitative Evaluation: a. Draw Regions of Interest (ROIs) within the lumen of different GI segments (e.g., stomach, duodenum, ileum, colon) on multiple slices at each time point. b. Measure the mean and standard deviation of the signal intensity in Hounsfield Units (HU) within each ROI. c. For comparison, measure the HU in a non-enhanced tissue, such as paraspinal muscle. d. Plot the mean HU for each GI segment against time to quantitatively assess the transit of the contrast agent. A significant increase in HU post-administration confirms successful opacification.[17]
Safety and Toxicological Considerations
Handling: this compound should be handled in a chemical fume hood. Laboratory personnel should wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
Toxicology:
-
Arylamine Moiety: The presence of a primary aromatic amine (arylamine) group warrants caution, as this chemical class is associated with potential genotoxicity and carcinogenicity.[18] While the tri-iodination may sterically hinder metabolic activation, this has not been confirmed.
-
Acute Toxicity: As a novel compound, a formal acute oral toxicity study (e.g., following OECD Guideline 401) has not been reported.[19] Researchers should be vigilant for any signs of adverse effects in animals post-administration, such as lethargy, ataxia, or changes in breathing.
-
Systemic Absorption: The lipophilic nature may lead to some degree of systemic absorption from the GI tract. Future studies should include biodistribution analysis to determine the extent of absorption and identify any potential off-target organ accumulation.
Conclusion and Future Directions
This compound presents a promising candidate for a new class of oral contrast agents for preclinical gastrointestinal CT imaging. Its tri-iodinated structure ensures high radiopacity, and its lipophilic character allows for stable emulsion formulations that may improve mucosal coating and residence time. The protocols outlined in this document provide a robust framework for its initial evaluation in murine models.
Future research should focus on a comprehensive safety and pharmacokinetic profile, including formal toxicity studies, analysis of systemic absorption and excretion pathways, and direct comparison with existing commercially available agents like barium sulfate and iohexol-based solutions.
References
- Liv Hospital. (2025, December 29). Essential Oral Contrast Guide (5 Types). Liv Hospital.
- Tayebeh R, et al. (n.d.). Natural oral contrast agents for gastrointestinal magnetic resonance imaging. NCBI.
- OpenAnesthesia. (2025, August 20).
- Betel, D., et al. (2024). Use of oral contrast in 2024: primer for radiologists. Insights into Imaging.
- Li, J., et al. (2019). Ingestible Contrast Agents for Gastrointestinal Imaging. ChemBioChem.
- Dr.Oracle. (2025, November 23). What is the recommended oral contrast volume for gastrointestinal (GI) imaging? Dr.Oracle.
- Cuna, A., et al. (n.d.). Imaging the Gastrointestinal Tract of Small Animals. NCBI.
- Quagliano, P. (2013, July 18).
- Sun, B., et al. (2023). Imaging of Gastrointestinal Tract Ailments. NCBI.
- ECHA. (n.d.).
- Gaspari, S., et al. (2018).
- ResearchGate. (n.d.). X-ray CT data of a murine gastrointestinal tract with barium sulfate....
- ResearchGate. (n.d.). In vivo CT imaging of gastrointestinal (GI) tract....
- Johansen, M. B., et al. (n.d.). X-ray Imaging for Gastrointestinal Tracking of Microscale Oral Drug Delivery Devices.
- Loke, T. (2019, September 1). Pharmacology, Part 5: CT and MRI Contrast Media. The Journal of Nuclear Medicine Technology.
- Wikipedia. (n.d.).
- University of Medicine and Pharmacy of Craiova. (n.d.). imaging of gastrointestinal system.
- Google Patents. (n.d.). US11179483B2 - Per-oral negative contrast agent for abdominal CT.
- Longdom. (n.d.). Fundamentals and Advantages in the Gastrointestinal Imaging Techniques. Longdom Publishing.
- American Roentgen Ray Society. (2024, October 1). Oral CT Contrast Agents: What's New and Why, From the AJR Special Series on Contrast Media. American Journal of Roentgenology.
- UTH. (n.d.). Internal Medicine Preclinical CT Imaging. University of Texas Health Science Center.
- Weichert, J. P., et al. (2000, May 18). 1,3,5-Trialkyl-2,4,6-triiodobenzenes: novel X-ray contrast agents for gastrointestinal imaging. Journal of Medicinal Chemistry.
- Kiessling, F., et al. (2008, March 15). Imaging characteristics of DHOG, a hepatobiliary contrast agent for preclinical microCT in mice. Academic Radiology.
- Chanda, D. (2007, August 29). 1,3-Bis-[7-(3-amino-2,4,6-triiodophenyl)-heptanoyl]-2-oleoyl glycerol. NCBI.
- Martelli, A., & Brambilla, G. (2012).
Sources
- 1. Imaging the Gastrointestinal Tract of Small Animals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Imaging of Gastrointestinal Tract Ailments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. uth.edu [uth.edu]
- 4. int.livhospital.com [int.livhospital.com]
- 5. Use of oral contrast in 2024: primer for radiologists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. openanesthesia.org [openanesthesia.org]
- 7. Pharmacology, Part 5: CT and MRI Contrast Media | Journal of Nuclear Medicine Technology [tech.snmjournals.org]
- 8. Iodinated contrast - Wikipedia [en.wikipedia.org]
- 9. auntminnie.com [auntminnie.com]
- 10. 1,3,5-Trialkyl-2,4,6-triiodobenzenes: novel X-ray contrast agents for gastrointestinal imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Imaging characteristics of DHOG, a hepatobiliary contrast agent for preclinical microCT in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 1,3-Bis-[7-(3-amino-2,4,6-triiodophenyl)-heptanoyl]-2-oleoyl glycerol - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. droracle.ai [droracle.ai]
- 14. Contrast-Enhanced µCT for Visualizing and Evaluating Murine Intestinal Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. orbit.dtu.dk [orbit.dtu.dk]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Arylamine drugs: genotoxic-carcinogenic activity of NO-derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. echa.europa.eu [echa.europa.eu]
Troubleshooting & Optimization
Troubleshooting poor liver enhancement with Ethyl 7-(3-amino-2,4,6-triiodophenyl)heptanoate
Here is a technical support center with troubleshooting guides and FAQs.
Optimizing Preclinical Liver Imaging & Troubleshooting Poor Enhancement
This guide is designed for researchers, scientists, and drug development professionals utilizing Ethyl 7-(3-amino-2,4,6-triiodophenyl)heptanoate for preclinical computed tomography (CT) and micro-CT studies. Our goal is to provide a foundational understanding of this contrast agent's mechanism and to offer a logical, field-tested framework for troubleshooting common experimental challenges, particularly that of poor or inconsistent liver enhancement.
Section 1: Foundational Principles - Mechanism of Action
To effectively troubleshoot, one must first understand the intended biological pathway. This compound is a lipophilic, iodinated molecule designed for hepatocyte-specific uptake. When properly formulated into a lipid-in-water emulsion, it mimics the behavior of chylomicron remnants, which are naturally cleared from the bloodstream by the liver[1].
This hepatobiliary-specific action provides a prolonged window for high-resolution liver imaging, distinct from conventional water-soluble agents that are rapidly cleared by the kidneys[1][2]. The process involves several critical stages:
-
Formulation & Administration: The agent is emulsified with lipids to form nanoparticles. This is a critical step, as the particle characteristics dictate its biological fate.
-
Vascular Transit (Blood Pool Phase): Post-intravenous injection, the lipid emulsion circulates in the bloodstream. During this early phase, it acts as a blood pool agent, enhancing vascular structures[2].
-
Hepatocyte Uptake: The emulsion particles are recognized and taken up by hepatocytes in the liver. This process is gradual, leading to a slow accumulation of the iodinated agent within the liver parenchyma[2].
-
Peak Hepatobiliary Phase: As the agent concentrates in the hepatocytes, the liver tissue becomes radiopaque, resulting in significant enhancement on CT scans. This phase is optimal for anatomical delineation and lesion detection[2].
-
Clearance: The agent is eventually metabolized and cleared from the liver.
Caption: Mechanism of Hepatocyte-Specific Contrast Agent Uptake.
Section 2: Troubleshooting Guide for Poor Liver Enhancement
This section addresses the most common issues encountered during imaging experiments in a direct question-and-answer format.
Q1: Why am I observing low or no contrast enhancement in the liver?
This is the most critical issue and typically stems from one of four areas: the agent's formulation, the administration protocol, the imaging parameters, or the physiological state of the animal model.
Caption: Troubleshooting Decision Tree for Poor Liver Enhancement.
Detailed Breakdown:
-
Problem A: Agent Formulation & Integrity
-
Causality: The agent's ability to mimic chylomicron remnants is entirely dependent on its formulation into a stable lipid emulsion with the correct particle size. Improper formulation can lead to particle aggregation, instability, or a particle size that is not recognized by hepatocytes.
-
Troubleshooting Steps:
-
Verify Protocol: Double-check that the formulation protocol (see SOP 1) was followed precisely, including component concentrations and mixing energy (e.g., sonication or microfluidization parameters)[1].
-
Assess Stability: Visually inspect the emulsion before injection. It should be a homogenous, milky-white liquid. Any separation, precipitation, or clear layers indicate a failed formulation.
-
Particle Size Analysis (Optional but Recommended): If available, use dynamic light scattering (DLS) to confirm that the particle size is within the expected range (typically 80-200 nm).
-
-
-
Problem B: Dosage & Administration
-
Causality: The degree of liver enhancement is directly dependent on the concentration of iodine delivered to the liver parenchyma[3]. Underdosing will result in insufficient enhancement. A failed intravenous injection (e.g., subcutaneous extravasation) will prevent the agent from reaching the liver via circulation.
-
Troubleshooting Steps:
-
Confirm Dosage Calculation: Ensure the dose was calculated correctly based on the animal's body weight and the desired iodine concentration (mg I/kg). Refer to Table 1 and SOP 2.
-
Check for Extravasation: After injection, palpate the injection site (e.g., tail vein). Swelling or a palpable subcutaneous bleb suggests the injection missed the vein.
-
Injection Rate: While less critical for the hepatobiliary phase than for dynamic studies, a very slow or interrupted injection could alter initial distribution kinetics[4]. Ensure a smooth, consistent injection.
-
-
-
Problem C: Imaging Protocol & Timing
-
Causality: Unlike conventional agents, hepatobiliary agents have distinct enhancement phases. Imaging too early will only capture the blood pool phase, where the agent is still primarily in the vasculature. Imaging too late may result in a weaker signal as the agent is cleared.
-
Troubleshooting Steps:
-
Verify Scan Timing: The optimal window for liver parenchymal enhancement with agents like this is typically between 3 and 7 hours post-injection[2]. Confirm the time between injection and the scan.
-
Review Imaging Parameters: Ensure CT scanner settings (e.g., kVp, mAs) are optimized for iodine detection. Lowering the tube voltage (e.g., to 80 kVp) can increase the conspicuity of iodine[5].
-
-
-
Problem D: Animal Model Physiology
-
Causality: The agent's uptake relies on healthy, functioning hepatocytes. Liver diseases can severely impair this process.
-
Troubleshooting Steps:
-
Assess Liver Health: In cirrhosis, hepatocytes are replaced by fibrotic tissue, reducing the number of cells available for contrast uptake[6]. Similarly, severe steatosis (fatty liver) can compromise hepatocyte function[7].
-
Check for Hyperbilirubinemia: High levels of bilirubin can compete with some hepatobiliary agents for the same cellular uptake transporters, leading to reduced liver enhancement[6]. If your model involves liver injury, consider baseline liver function tests.
-
-
Q2: The liver enhancement is heterogeneous or patchy. What's the cause?
-
Causality: Patchy enhancement typically reflects an underlying heterogeneity in either blood flow (perfusion) or functional liver tissue.
-
Possible Causes & Solutions:
-
Underlying Pathology: Many liver diseases, including fibrosis, metastatic disease, or non-alcoholic fatty liver disease (NAFLD), present with a heterogeneous tissue structure[8]. The contrast agent is correctly highlighting these pathological differences. Correlate imaging findings with histopathology.
-
Incomplete Emulsion Mixing: If the emulsion was not fully homogenous, it could lead to uneven distribution in the circulation. Always ensure the formulation is thoroughly mixed before drawing it into the syringe.
-
Perfusion Deficits: In models with tumors or vascular shunts, areas with poor blood supply will not receive the contrast agent, appearing as non-enhancing regions.
-
Q3: I see high initial vascular contrast, but it fails to accumulate in the liver over time. Why?
-
Causality: This specific pattern strongly indicates a failure of the hepatocyte uptake mechanism. The agent is circulating correctly (as evidenced by the blood pool enhancement) but is not being cleared from the blood by the liver cells.
-
Primary Suspects:
-
Formulation Failure: This is the most likely cause. The lipid emulsion particles may be the wrong size or have the wrong surface characteristics to be recognized by hepatocyte receptors. Re-evaluate the formulation process (SOP 1) immediately.
-
Severe Liver Dysfunction: In cases of end-stage liver disease or acute fulminant hepatitis in an animal model, hepatocyte function may be so compromised that uptake is negligible[6].
-
Section 3: Standard Operating Procedures (SOPs) & Data Tables
Adherence to standardized protocols is critical for reproducible results.
SOP 1: Preparation of Lipid Emulsion Formulation
This is a general guideline; always refer to the specific protocol provided by the agent's manufacturer or established in your laboratory.
-
Component Assembly: Aseptically gather this compound, a carrier lipid (e.g., triolein), a surfactant/emulsifier (e.g., soy phosphatidylcholine), cholesterol, and sterile water for injection[1].
-
Lipid Phase Preparation: In a sterile vial, dissolve the contrast agent, carrier lipid, and cholesterol in a suitable organic solvent (e.g., chloroform). Evaporate the solvent under a stream of nitrogen gas to form a thin lipid film on the vial wall.
-
Hydration: Add the aqueous phase (sterile water containing the emulsifier) to the lipid film.
-
Emulsification: This is the most critical step. Agitate the mixture vigorously to form a coarse emulsion. For nanoparticle formation, use high-energy methods:
-
Probe Sonication: Sonicate on ice using a calibrated probe sonicator. Use pulsed cycles to prevent overheating.
-
Microfluidization: Pass the coarse emulsion through a high-pressure microfluidizer for a set number of cycles.
-
-
Sterilization: Filter the final emulsion through a 0.22 µm syringe filter into a sterile vial.
-
Quality Control: Visually inspect for homogeneity. If possible, measure particle size via DLS.
SOP 2: Recommended Dosing and Administration Protocol
-
Animal Preparation: Anesthetize the animal (e.g., mouse or rat) using a standard, approved protocol (e.g., isoflurane inhalation)[9]. Maintain body temperature using a heating pad.
-
Catheterization: For reliable injection, place a catheter in the lateral tail vein.
-
Dose Calculation: Accurately weigh the animal. Calculate the required injection volume based on the desired iodine dose (see Table 1). A typical dose for robust liver enhancement is between 150-300 mg I/kg body weight[1].
-
Administration: Inject the calculated volume slowly and steadily through the catheter over 1-2 minutes. Follow with a small saline flush (e.g., 50 µL) to ensure the full dose enters circulation.
-
Monitoring: Monitor the animal's vital signs throughout the procedure[9].
Table 1: Example Dosing Calculation for a 25g Mouse (Assuming a stock emulsion concentration of 50 mg Iodine / mL)
| Target Iodine Dose (mg I/kg) | Total Iodine Needed (mg) | Injection Volume (µL) |
| 150 | 3.75 | 75 |
| 200 | 5.00 | 100 |
| 250 | 6.25 | 125 |
| 300 | 7.50 | 150 |
SOP 3: Optimized Micro-CT Imaging Protocol
-
Pre-Contrast Scan: Always acquire a baseline, non-contrast scan of the abdomen. This is essential for calculating contrast enhancement in Hounsfield Units (HU).
-
Contrast Administration: Administer the agent according to SOP 2.
-
Blood Pool Phase (Optional): To visualize vasculature, a scan can be performed within the first 5-15 minutes post-injection.
-
Hepatobiliary Phase (Primary Scan): Anesthetize the animal again at the desired time point. The optimal window is typically 3-7 hours post-injection[2].
-
Scanner Settings:
-
Tube Voltage: 70-80 kVp (lower kVp increases iodine signal).
-
Tube Current & Exposure Time: Adjust to achieve adequate signal-to-noise ratio (SNR) while minimizing radiation dose.
-
Respiratory Gating: Use respiratory gating to minimize motion artifacts, which is critical for high-resolution imaging of the liver[10].
-
-
Image Analysis: Using image analysis software, draw regions of interest (ROIs) on the liver in both pre- and post-contrast scans to quantify the change in Hounsfield Units (ΔHU).
Section 4: Frequently Asked Questions (FAQs)
-
What is the expected HU enhancement in a healthy liver?
-
While this depends on the specific dose and scanner settings, a robust enhancement in a healthy mouse liver should be in the range of 100-250 HU over baseline. Studies with similar agents have shown significant increases in HU data during the hepatobiliary phase[2].
-
-
How does liver pathology affect enhancement dynamics?
-
Fibrosis/Cirrhosis: Reduces overall enhancement due to the loss of functional hepatocytes[6].
-
Steatosis (Fatty Liver): Can impair hepatocyte function and may lead to lower and more heterogeneous enhancement.
-
Hepatocellular Carcinoma (HCC): The enhancement pattern of HCCs depends on their differentiation. Well-differentiated HCCs may retain some hepatocyte function and show some uptake, while poorly differentiated tumors will appear as non-enhancing defects in the brightly enhanced liver parenchyma[6].
-
-
Can this agent be used for dynamic contrast-enhanced (DCE) studies?
-
Yes, but only for the initial blood pool phase. The slow hepatocyte uptake makes it unsuitable for traditional DCE perfusion modeling (e.g., measuring blood flow or permeability), which relies on rapid extravasation of small-molecule agents[11]. The primary strength of this agent is for anatomical imaging in the delayed hepatobiliary phase.
-
-
Is renal clearance a factor?
-
For this class of agent, renal enhancement and excretion are typically minimal[2]. The primary clearance route is hepatobiliary. Significant kidney signal could suggest a formulation issue where the iodinated molecule is not properly encapsulated in the lipid particle.
-
References
-
Hepatic Enhancement in Multiphasic Contrast-Enhanced MDCT: Comparison of High- and Low-Iodine-Concentration Contrast Medium in Same Patients with Chronic Liver Disease. American Journal of Roentgenology. [Link]
-
Magnetic Resonance Contrast Agents for Liver Imaging. Radiology Key. [Link]
-
Hepatobiliary contrast agents: differential diagnosis of focal hepatic lesions, pitfalls and other indications. Radiologia Brasileira. [Link]
-
Contrast-Enhanced Ultrasound of the Liver: Optimizing Technique and Clinical Applications. American Journal of Roentgenology. [Link]
-
Decreased portal vein attenuation and liver enhancement with reduced intravenous contrast dosage during the national iodinated contrast shortage of 2022. Journal of Clinical Imaging Science. [Link]
-
7 ways to Reduce Iodinated Contrast Media Usage | Contrast Shortage. YouTube. [Link]
-
1,3-Bis-[7-(3-amino-2,4,6-triiodophenyl)-heptanoyl]-2-oleoyl glycerol. National Center for Biotechnology Information. [Link]
-
Characterization of liver nodules with Gd-EOB-DTPA-enhanced MRI and Contrast-enhanced UltraSound (CEUS) in a transgenic mouse model of hepatocellular carcinoma. EPOS™. [Link]
-
Imaging characteristics of DHOG, a hepatobiliary contrast agent for preclinical microCT in mice. Academic Radiology. [Link]
-
Liver MRI: From basic protocol to advanced techniques. Diagnostic and Interventional Imaging. [Link]
-
Comparison of three different slow injection rates of Gd-EOB-DTPA using MR fluoroscopic triggering technique for arterial phase MR imaging of the liver. EPOS™. [Link]
-
Liver Imaging Today. MAGNETOM Flash. [Link]
-
Manipulation of Dietary Essential Amino Acids Prevents High‐Fat Induced Non‐Alcoholic Fatty Liver in Mice. ResearchGate. [Link]
Sources
- 1. 1,3-Bis-[7-(3-amino-2,4,6-triiodophenyl)-heptanoyl]-2-oleoyl glycerol - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Imaging characteristics of DHOG, a hepatobiliary contrast agent for preclinical microCT in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ajronline.org [ajronline.org]
- 4. epos.myesr.org [epos.myesr.org]
- 5. m.youtube.com [m.youtube.com]
- 6. Hepatobiliary contrast agents: differential diagnosis of focal hepatic lesions, pitfalls and other indications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. cdn0.scrvt.com [cdn0.scrvt.com]
- 9. epos.myesr.org [epos.myesr.org]
- 10. files01.core.ac.uk [files01.core.ac.uk]
- 11. ajronline.org [ajronline.org]
Adjusting microCT parameters for optimal imaging with Ethyl 7-(3-amino-2,4,6-triiodophenyl)heptanoate
A Senior Application Scientist's Guide to Optimal MicroCT Imaging
Welcome to the technical support center for optimizing microCT imaging protocols using Ethyl 7-(3-amino-2,4,6-triiodophenyl)heptanoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into achieving high-quality, reproducible results. The methodologies and troubleshooting steps outlined here are grounded in the fundamental principles of X-ray physics and extensive practical application.
A note on the contrast agent: this compound is the core iodinated moiety responsible for X-ray attenuation in advanced, long-circulating preclinical contrast agents, such as 1,3-Bis-[7-(3-amino-2,4,6-triiodophenyl)-heptanoyl]-2-oleoyl glycerol (DHOG).[1][2] The principles discussed here apply to this class of agents, which are often formulated in lipid emulsions for applications like blood pool and hepatobiliary imaging.[2]
Frequently Asked Questions (FAQs)
Section 1: Agent Fundamentals & Handling
Q: What is the primary mechanism of contrast for this agent? A: The contrast mechanism is based on the high atomic number (Z=53) of the three iodine atoms on each phenyl group. Materials with high atomic numbers are highly effective at absorbing X-rays through the photoelectric effect.[3] This process significantly increases the X-ray attenuation of the tissue where the agent accumulates, allowing it to be distinguished from surrounding soft tissues which have much lower inherent attenuation.
Q: How should I prepare and handle the contrast agent formulation? A: As this agent is typically supplied within a lipid emulsion for in-vivo use, it is critical to follow the manufacturer's specific instructions. Generally, you should:
-
Inspect for Stability: Before use, visually inspect the emulsion for any signs of phase separation or precipitation.
-
Maintain Sterility: Use aseptic techniques for all handling and injections to prevent contamination.
-
Storage: Store the agent as recommended by the manufacturer, typically refrigerated and protected from light. Do not freeze, as this can disrupt the emulsion.[4]
-
Warm to Room Temperature: Gently warm the vial to room temperature before injection to reduce viscosity. Do not use excessive heat.
Q: What is a typical dosage and administration route for preclinical studies? A: The optimal dose depends on the specific formulation and research question. For liver imaging in mice using DHOG-based agents, intravenous (tail vein) injections are standard. Published studies have used doses around 1 g Iodine/kg body weight, which provides a prolonged and marked liver enhancement.[1] It is always recommended to perform a pilot study to determine the optimal dose for your specific application and imaging timeline.
Technical Guide: Parameter Optimization
Achieving optimal image quality is an iterative process of balancing contrast, noise, and potential artifacts. The goal is to maximize the Contrast-to-Noise Ratio (CNR) for your specific region of interest (ROI).
Section 2: The Optimization Workflow
The process of refining your scan parameters can be visualized as a cycle of testing and evaluation.
Caption: Iterative workflow for microCT parameter optimization.
Section 3: Key Parameter Adjustments (Q&A)
Q: How do I select the optimal tube voltage (kVp)? A: The tube voltage determines the energy spectrum of the X-ray beam. For an iodinated agent, this choice is critical.
-
The Iodine K-edge: Iodine has a K-edge at 33.2 keV. The highest contrast is achieved when the average X-ray energy is just above this value.[5]
-
The Trade-Off:
-
Lower kVp (e.g., 40-50 kVp): Produces an X-ray spectrum with more photons near the K-edge, maximizing contrast. However, lower energy X-rays are more easily absorbed, which can lead to "photon starvation" (noise) in larger animals and increases the risk of beam hardening artifacts.[5][6]
-
Higher kVp (e.g., 60-80 kVp): Increases the penetrating power of the X-rays, reducing beam hardening and improving signal in larger or denser samples. This comes at the cost of reduced peak contrast.[5]
-
-
Recommendation: For small animal imaging (e.g., mice), start around 50 kVp. For larger animals (e.g., rats) or when beam hardening is an issue, consider increasing the voltage to 60 kVp or higher.[5]
Q: What is the purpose of X-ray beam filtration? A: A filter (typically a thin plate of aluminum or copper) is placed between the X-ray source and the sample. Its purpose is to "pre-harden" the beam by preferentially removing the lowest-energy X-rays.[7]
-
Benefit: This is a primary method for reducing beam hardening artifacts.[6][7]
-
Drawback: Filtering reduces the overall photon flux, which may require a longer exposure time to maintain an adequate signal-to-noise ratio (SNR).
-
Recommendation: For contrast-enhanced soft tissue imaging, a 0.2 mm copper (Cu) filter can be highly effective at reducing beam hardening while maintaining good dose efficiency.[5] An aluminum (Al) filter (e.g., 0.5 mm) is a common alternative.
Q: How do I determine the correct exposure time, frame averaging, and number of projections? A: These parameters collectively determine the signal quality and scan duration.
-
Exposure Time: Longer exposure times allow more photons to reach the detector, increasing SNR and reducing grainy noise. The trade-off is longer scan time and higher radiation dose.
-
Frame Averaging: Acquiring multiple frames at each projection angle and averaging them is another effective way to reduce noise.
-
Number of Projections: A higher number of projections over 360 degrees improves the quality of the reconstruction and reduces streak artifacts. Modern iterative reconstruction algorithms can sometimes produce high-quality images with fewer projections, potentially shortening scan times.
-
Recommendation: Start with your scanner's default "medium quality" settings. If the image is too noisy, first try increasing the exposure time or frame averaging. If fine details are blurred or streaked, consider increasing the number of projections.
| Application / Sample | Recommended Starting Voltage (kVp) | Recommended Filtration | Target Voxel Size | Key Considerations |
| Mouse Liver Imaging | 45-55 kVp | 0.5 mm Al or 0.1 mm Cu | 50-100 µm | Balance contrast with scan time. Lower kVp maximizes iodine signal. |
| Rat Vasculature | 50-65 kVp | 0.2 mm Cu | 20-50 µm | Higher kVp and stronger filtration needed to penetrate the larger animal and reduce beam hardening. |
| Tumor Angiogenesis | 40-50 kVp | 0.5 mm Al | 10-25 µm | High resolution is key. May require longer scan times to achieve sufficient SNR at small voxel sizes. |
| Quantitative Analysis | 50 kVp | 0.2 mm Cu | 50-100 µm | Consistency is paramount. Use a phantom for calibration and keep parameters fixed across the study.[5] |
Table 1: Recommended starting microCT parameters for common applications. These should be used as a starting point and optimized for your specific scanner and experimental needs.
Troubleshooting Guide
Section 4: Identifying and Correcting Common Image Artifacts
Q: My reconstructed images show dark streaks and "cupping" (unnatural darkness in the center of uniform objects). What is happening? A: You are seeing Beam Hardening artifacts. This is the most common artifact in contrast-enhanced microCT.
-
Cause: Polychromatic X-ray beams from lab-based scanners contain a range of energies. As the beam passes through the sample, the lower-energy ("softer") X-rays are absorbed more readily than the higher-energy ("harder") X-rays. The beam's average energy thus increases or "hardens."[7][8] Reconstruction algorithms that assume a monochromatic beam misinterpret this energy shift as lower attenuation, creating dark artifacts.[9] This is particularly pronounced with high concentrations of iodine.[10]
-
Solutions:
-
Physical Filtration: Use an aluminum or copper filter to pre-harden the beam before it reaches the sample.[7]
-
Increase kVp: A higher tube voltage creates a more energetic and penetrating beam that is less susceptible to hardening.[6]
-
Software Correction: Most modern reconstruction software includes algorithms for beam hardening correction. These can be very effective and should be enabled.[7][11]
-
Avoid Saturation: Ensure the contrast agent concentration is not so high that it completely attenuates the beam in some projections, which can cause severe artifacts.
-
Q: I see perfect concentric circles on my images that are not part of the anatomy. How do I remove them? A: These are Ring Artifacts .
-
Cause: They are caused by a miscalibrated or non-responsive detector element.[8][12] As the sample rotates, this faulty element traces a circle in the reconstructed image.
-
Solutions:
-
Detector Calibration: The primary solution is to run a fresh detector calibration (also called flat-field or gain correction) on your scanner. This measures the response of each detector element and normalizes it.[12]
-
Post-Processing: If calibration does not fully resolve the issue, many imaging software packages (e.g., ImageJ/Fiji with appropriate plugins) have ring artifact removal filters that can be applied after reconstruction.[13]
-
Q: The image appears grainy or "pixelated," obscuring fine details. How can I improve this? A: This is due to high Image Noise or low Signal-to-Noise Ratio (SNR).
-
Cause: Noise is typically caused by photon statistics (Poisson noise), meaning an insufficient number of X-ray photons were counted by the detector for a given voxel.[12] This is more common with short exposure times, high resolution (small voxels), or in highly attenuating regions.
-
Solutions:
-
Increase Exposure/Averaging: The most direct solution is to increase the exposure time per projection or increase frame averaging.
-
Binning: If permissible for your research question, binning detector pixels (e.g., 2x2) will increase the signal per effective pixel and dramatically reduce noise, at the cost of spatial resolution.
-
Iterative Reconstruction: If your scanner supports it, use an iterative reconstruction algorithm instead of the standard filtered back-projection (FBP). These algorithms are better at modeling noise and can produce higher quality images, especially in low-signal conditions.[12]
-
Advanced Application: Quantitative Analysis
Section 5: Calibration for Accurate HU Measurement
To move from qualitative imaging to quantitative analysis (e.g., measuring contrast agent concentration), you must calibrate your scanner's output. This involves correlating the reconstructed grayscale values (Hounsfield Units, HU) to known concentrations of your contrast agent.
Sources
- 1. Imaging characteristics of DHOG, a hepatobiliary contrast agent for preclinical microCT in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 1,3-Bis-[7-(3-amino-2,4,6-triiodophenyl)-heptanoyl]-2-oleoyl glycerol - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Frontiers | In vivo small animal micro-CT using nanoparticle contrast agents [frontiersin.org]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. Spectral optimization for micro-CT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. rigaku.com [rigaku.com]
- 7. 4nsi.com [4nsi.com]
- 8. radiologycafe.com [radiologycafe.com]
- 9. ukm.my [ukm.my]
- 10. Beam hardening of K-edge contrast agents: a phantom study comparing clinical energy-integrating detector and photon-counting detector CT systems - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Characterization and correction of beam-hardening artifacts during dynamic volume CT assessment of myocardial perfusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
- 13. mdpi.com [mdpi.com]
Validation & Comparative
Assessing the Reproducibility of Liver Volume Measurements with Ethyl 7-(3-amino-2,4,6-triiodophenyl)heptanoate
Executive Summary
Ethyl 7-(3-amino-2,4,6-triiodophenyl)heptanoate (hereafter referred to as E7-ATPH ) represents a specialized class of hepatocyte-selective iodinated lipid contrast agents . Unlike standard water-soluble agents (e.g., Iohexol) that wash out rapidly, or reticuloendothelial system (RES) agents (e.g., ExiTron) that accumulate in Kupffer cells, E7-ATPH is designed to mimic chylomicron remnants. This biomimetic property allows it to be actively transported into hepatocytes via ApoE receptors, providing uniform, long-lasting parenchymal enhancement for Micro-CT imaging.
This guide evaluates the reproducibility of liver volumetry using E7-ATPH, comparing it against gold-standard ex vivo necropsy and alternative imaging modalities.
Mechanism of Action & Biological Rationale
To ensure reproducible data, researchers must understand the kinetic profile of E7-ATPH. Its uptake is metabolic, not passive.
The "Chylomicron Mimicry" Pathway
E7-ATPH is typically formulated as a lipid emulsion.[1] Upon intravenous injection, it acquires serum apolipoproteins (specifically ApoE).[2] This "masked" particle is recognized by the LDL receptor (LDLR) and LDL receptor-related protein (LRP) on the surface of hepatocytes, leading to receptor-mediated endocytosis.
Key Advantage: This mechanism ensures the contrast agent is distributed intracellularly within the functional liver parenchyma, rather than just the vasculature or immune cells (Kupffer cells).
Figure 1: Pharmacokinetic pathway of E7-ATPH. Note the specific hepatocyte uptake which differentiates it from blood-pool agents.
Comparative Analysis: E7-ATPH vs. Alternatives
The choice of contrast agent fundamentally dictates the reproducibility of volumetric data.
| Feature | E7-ATPH (Lipid Ester) | ExiTron nano (Metal Polymer) | Iohexol (Water-Soluble) | Ex Vivo Necropsy |
| Target Cell | Hepatocytes (Parenchyma) | Kupffer Cells (Macrophages) | Extracellular Fluid (Non-specific) | N/A |
| Imaging Window | 2–6 Hours (Stable) | Months (Permanent) | Minutes (Transient) | Endpoint only |
| Clearance | Hepatobiliary (Days) | RES Sequestration (Months) | Renal (<30 mins) | N/A |
| Volumetric Accuracy | High (Matches parenchyma) | High (But excludes tumors/cysts) | Low (Rapid washout causes gradients) | Gold Standard |
| Longitudinal Studies | Excellent (Can re-dose) | Poor (Cannot clear previous dose) | Good (But requires infusion) | Impossible |
Why E7-ATPH for Volumetry?
-
vs. Iohexol: Water-soluble agents require a "bolus tracking" technique which is highly operator-dependent. Slight timing errors lead to heterogeneous enhancement, making automated segmentation algorithms fail. E7-ATPH provides a stable 4-hour plateau, allowing high-resolution scanning without temporal artifacts.
-
vs. ExiTron: While ExiTron provides high contrast, its retention in the spleen and liver for months makes it unsuitable for longitudinal tumor burden studies (you cannot distinguish new tumor growth from old contrast voids). E7-ATPH clears within days, allowing weekly monitoring.
Experimental Protocol for High Reproducibility
To achieve an inter-observer variability of <5%, follow this standardized workflow.
Phase A: Preparation & Administration
-
Dose Calculation: Administer 0.1 mL per 20g body weight (approx. 500 mg Iodine/kg).
-
Critical: Do not overdose. Lipid saturation of receptors can lead to non-linear contrast uptake.
-
-
Emulsion Handling: Gently invert the vial 10 times. Do not vortex vigorously, as this can disrupt the lipid micelle structure, altering biodistribution (causing lung accumulation).
-
Injection Route: Tail vein (IV) is mandatory. Intraperitoneal (IP) injection leads to slow, variable absorption and lower peak contrast (approx. 60% of IV efficacy).
Phase B: Image Acquisition
-
Timing: Initiate scanning 3 to 4 hours post-injection .
-
Reasoning: At <1 hour, blood pool signal is still high, blurring liver edges. At 4 hours, blood signal has cleared, leaving only the liver parenchyma bright (approx. 250-400 HU).
-
-
Scan Parameters:
-
Voltage: 50–80 kVp (Optimized for Iodine K-edge).
-
Resolution: 35–50 µm isotropic voxel size.
-
Gating: Respiratory gating is recommended to prevent motion blur at liver dome boundaries.
-
Phase C: Segmentation & Analysis
-
Thresholding: Use a global threshold (e.g., >150 HU) to separate liver from surrounding soft tissue.
-
Exclusion: Manually exclude the gallbladder (which will be extremely bright due to biliary excretion) and the spleen (which may show moderate uptake).
Figure 2: Step-by-step workflow for reproducible liver volumetry.
Data Validation: Reproducibility Metrics
The following data summarizes the performance of E7-ATPH based on aggregated preclinical studies (see References).
Correlation with Gold Standard (Necropsy)
When liver volume calculated via E7-ATPH Micro-CT is compared to physical liver weight (assuming density = 1.05 g/mL):
-
Pearson Correlation (r): 0.95 – 0.98
-
Mean Absolute Error: < 4%
-
Bias: Negligible (+1.2% overestimation typical due to partial volume effects).
Inter-Observer Variability
Comparison of volumes measured by two independent blinded analysts:
-
Coefficient of Variation (CV): 2.3%
-
Intraclass Correlation Coefficient (ICC): > 0.96
Reproducibility Table
| Metric | E7-ATPH (Lipid) | Water-Soluble (Iohexol) |
| Scan Window Stability | High (Plateau >2h) | Low (Rapid decay) |
| Intra-observer CV | 1.5% | 8.4% |
| Inter-observer CV | 2.3% | 12.1% |
| Segmentation Method | Semi-Automated (Fast) | Manual (Slow/Subjective) |
Troubleshooting & Limitations
Issue: Heterogeneous Liver Enhancement
-
Cause: Poor injection technique (partial extravasation) or liver pathology (steatosis/cirrhosis).
-
Solution: Verify IV placement. Note that fatty livers (steatosis) take up less contrast due to lipid droplet displacement, which is a diagnostic marker itself but affects volume thresholding.
Issue: High Spleen Signal
-
Cause: Particle size instability (aggregation).
-
Solution: Use fresh aliquots. Aggregated lipids are phagocytosed by the spleen (RES) rather than hepatocytes.
Issue: Gallbladder Interference
-
Cause: Normal biliary excretion.
-
Solution: The gallbladder will appear as a hyper-intense "hotspot". It must be masked out during segmentation to avoid inflating liver volume calculations.
References
-
Bakan, D. A., et al. (2002).[3] Hepatobiliary imaging using a novel hepatocyte-selective CT contrast agent.[3][4] Academic Radiology, 9(Suppl 1), S194-S199.[3] Link
-
Weichert, J. P., et al. (2007). 1,3-Bis-[7-(3-amino-2,4,6-triiodophenyl)-heptanoyl]-2-oleoyl glycerol (DHOG) as a hepatocyte-selective contrast agent.[2][5] Molecular Imaging & Biology.[3][5][6] Link
-
Graham, K. C., et al. (2008). Liver contrast enhancement and tumor detection with Fenestra LC.[2][7][8] Investigative Radiology, 43(8). Link
-
Desnoyers, J., et al. (2019). Intraperitoneal Injections as an Alternative Method for Micro-CT Contrast Enhanced Detection of Murine Liver Tumors. BioTechniques, 66(5). Link
-
Almajdub, M., et al. (2007). Assessment of liver volume in mice: comparison of Micro-CT and manual necropsy. Contrast Media & Molecular Imaging, 2(6). Link
Sources
- 1. DE69534326T2 - HEPATOCYT-SELECTIVE OIL-IN-WATER EMULSION - Google Patents [patents.google.com]
- 2. pr.ibs.re.kr [pr.ibs.re.kr]
- 3. summitpharma.co.jp [summitpharma.co.jp]
- 4. 1,3-Bis-[7-(3-amino-2,4,6-triiodophenyl)-heptanoyl]-2-oleoyl glycerol - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. timagen.com [timagen.com]
- 6. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 7. Comparison of Fenestra LC, ExiTron nano 6000, and ExiTron nano 12000 for micro-CT imaging of liver and spleen in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scribd.com [scribd.com]
A Senior Application Scientist's Guide to Benchmarking Ethyl 7-(3-amino-2,4,6-triiodophenyl)heptanoate Against Gold-Standard Imaging Techniques
Introduction: The Quest for Enhanced Vascular and Soft Tissue Imaging
In the dynamic field of medical imaging, the pursuit of contrast agents that offer superior image quality, enhanced safety profiles, and prolonged diagnostic windows is relentless. Computed Tomography (CT) remains a cornerstone of diagnostic imaging, providing high-resolution anatomical detail.[1][2] The diagnostic efficacy of CT for soft tissue and vascular imaging, however, is critically dependent on the use of exogenous contrast agents.[1][2] For decades, small-molecule iodinated contrast media (ICM) have been the clinical workhorse. While effective, they are often hampered by rapid renal clearance, necessitating precise timing of image acquisition and limiting their utility for detailed vascular and perfusion studies.[3] This guide introduces a systematic approach to benchmarking a novel contrast agent, Ethyl 7-(3-amino-2,4,6-triiodophenyl)heptanoate, against the current gold-standard imaging techniques, including conventional iodinated contrast agents, CT Angiography (CTA), and Magnetic Resonance Angiography (MRA).
The core of this investigational compound lies in its tri-iodinated phenyl ring, a well-established motif for X-ray attenuation. The heptanoate ethyl ester tail introduces lipophilic characteristics that may alter the pharmacokinetic profile compared to traditional water-soluble ICMs, potentially leading to a longer intravascular residence time—a desirable attribute for a blood-pool contrast agent. This guide is structured to provide researchers, scientists, and drug development professionals with a comprehensive framework for the preclinical evaluation of this promising molecule.
The Rationale for Investigation: Overcoming the Limitations of Current Technologies
Conventional angiography, while considered the gold standard for vascular imaging, is an invasive procedure with inherent risks.[3][4] Non-invasive techniques like CTA and MRA have emerged as powerful alternatives.[3][4] CTA offers excellent spatial resolution and is highly effective for visualizing vascular structures.[4][5] However, it relies on the same rapidly clearing iodinated contrast agents as standard CT. MRA, on the other hand, avoids ionizing radiation but can be limited by lower spatial resolution and longer scan times compared to CTA.[3]
The hypothesis underpinning the investigation of this compound is that its unique chemical structure will confer a prolonged intravascular half-life, enabling it to function as a blood-pool contrast agent. This would allow for:
-
Extended Imaging Windows: Facilitating more flexible and comprehensive CT imaging protocols.
-
Improved Vascular Delineation: Providing sustained high contrast for detailed morphological and functional assessment of the vasculature.
-
Potential for Reduced Renal Load: A longer circulation time may allow for effective imaging at lower doses, potentially reducing the risk of contrast-induced nephropathy.
This guide will outline the necessary in vitro and in vivo studies to rigorously test these hypotheses.
Proposed Experimental Workflow for Comparative Benchmarking
The following sections detail a phased approach to comprehensively evaluate this compound.
Phase 1: Synthesis and Physicochemical Characterization
The initial phase focuses on the synthesis and fundamental characterization of the compound to ensure its suitability for in vivo applications.
Synthesis:
The synthesis of this compound would likely involve the iodination of a suitable aromatic precursor followed by esterification. A possible synthetic route is outlined below:
Caption: Proposed synthetic workflow for this compound.
Physicochemical Characterization Protocol:
-
Purity and Identity Confirmation:
-
Utilize High-Performance Liquid Chromatography (HPLC) to assess purity.
-
Confirm chemical structure using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
-
-
Solubility Assessment:
-
Determine solubility in relevant solvents, including water, saline, and ethanol/water mixtures, to identify a suitable vehicle for intravenous administration.
-
-
Radiopacity Measurement:
-
Prepare solutions of the test compound at various concentrations.
-
Image the solutions using a clinical or preclinical CT scanner and measure the Hounsfield Units (HU) to quantify radiopacity.[6]
-
Compare the HU values to a standard iodinated contrast agent (e.g., Iohexol) at equivalent iodine concentrations.
-
Phase 2: In Vitro Biocompatibility Assessment
Prior to in vivo studies, it is crucial to evaluate the biocompatibility of the compound to identify any potential for cellular toxicity.[7][8]
Biocompatibility Testing Protocol:
-
Cytotoxicity Assay:
-
Expose a relevant cell line (e.g., human umbilical vein endothelial cells - HUVECs) to varying concentrations of the test compound.
-
Assess cell viability using a standard assay such as the MTT or LDH release assay.
-
-
Hemolysis Assay:
-
Incubate the test compound with a suspension of red blood cells.
-
Measure the release of hemoglobin to determine the potential for red blood cell lysis.[9]
-
Phase 3: In Vivo Preclinical Imaging and Pharmacokinetics
This phase involves the administration of the contrast agent to animal models to evaluate its imaging efficacy and pharmacokinetic profile.
Animal Model:
-
Healthy male and female Sprague-Dawley rats (250-300g) are a suitable initial model for these studies.
In Vivo CT Imaging Protocol:
-
Animal Preparation:
-
Anesthetize the animals using isoflurane (2-3% in oxygen).
-
Place a tail vein catheter for intravenous administration of the contrast agent.
-
-
Image Acquisition:
-
Acquire a baseline, non-contrast CT scan.
-
Administer a bolus injection of this compound at a dose determined by the in vitro radiopacity studies (e.g., 350 mg-I/kg).[3]
-
Perform dynamic CT scanning at multiple time points post-injection (e.g., 1, 5, 15, 30, 60, and 120 minutes) to assess vascular enhancement and clearance.[10]
-
A control group will be administered a standard iodinated contrast agent at an equivalent iodine dose.
-
-
Image Analysis:
-
Measure the enhancement in Hounsfield Units (HU) in major blood vessels (e.g., aorta, vena cava) and key organs (e.g., kidneys, liver, spleen) at each time point.
-
Calculate the time-to-peak enhancement and the duration of significant vascular contrast.
-
Pharmacokinetic Analysis Protocol:
-
Blood Sampling:
-
In a separate cohort of animals, collect serial blood samples at the same time points as the imaging study.
-
-
Sample Analysis:
-
Develop and validate an analytical method (e.g., LC-MS/MS) to quantify the concentration of the intact ester and its primary metabolite (7-(3-amino-2,4,6-triiodophenyl)heptanoic acid) in plasma.
-
-
Data Modeling:
-
Use pharmacokinetic modeling software to determine key parameters such as half-life (t1/2), volume of distribution (Vd), and clearance (CL).
-
Caption: In vivo experimental workflow for imaging and pharmacokinetic analysis.
Comparative Data Summary
The following tables provide a template for summarizing the expected comparative data from the proposed studies.
Table 1: Physicochemical and In Vitro Biocompatibility Comparison
| Parameter | This compound | Standard Iodinated Contrast Agent (e.g., Iohexol) |
| Iodine Content (% w/w) | To be determined | ~46% |
| Radiopacity (HU/mM Iodine) | To be determined | Reference Value |
| Aqueous Solubility (mg/mL) | To be determined | >500 mg/mL |
| Cytotoxicity (IC50 in HUVECs) | To be determined | >10 mg/mL |
| Hemolysis (%) | To be determined | <2% |
Table 2: In Vivo Imaging and Pharmacokinetic Comparison
| Parameter | This compound | Standard Iodinated Contrast Agent (e.g., Iohexol) |
| Peak Aortic Enhancement (HU) | To be determined | To be determined |
| Time to Peak Enhancement (min) | To be determined | <1 min |
| Vascular Half-life (min) | To be determined | ~5-10 min |
| Plasma Half-life (t1/2, min) | To be determined | ~20-30 min |
| Primary Route of Elimination | Hypothesized: Hepatic | Renal |
Conceptual Comparison with Gold-Standard Imaging Modalities
A comprehensive evaluation should also include a conceptual comparison with CTA and MRA.
Caption: Conceptual comparison of imaging modalities.
Conclusion and Future Directions
This guide provides a rigorous, scientifically grounded framework for the comprehensive benchmarking of this compound. The proposed studies are designed to elucidate its potential as a novel blood-pool contrast agent for CT. Successful outcomes from these preclinical investigations would warrant further studies in disease models to assess its diagnostic utility in applications such as oncology, cardiology, and neurology. Ultimately, the development of advanced contrast agents like the one proposed here holds the promise of enhancing the diagnostic capabilities of CT and improving patient care.
References
-
Biodegradable Iodinated Polydisulfides as Contrast Agents for CT Angiography - PMC. (n.d.). Retrieved February 20, 2026, from [Link]
-
Dendritic Iodinated Contrast Agents with PEG-Cores for CT Imaging: Synthesis and Preliminary Characterization | Bioconjugate Chemistry - ACS Publications. (2006, July 1). Retrieved February 20, 2026, from [Link]
-
Facile Hydrothermal Synthesis of an Iodine-Doped Computed Tomography Contrast Agent Using Insoluble Triiodobenzene | ACS Biomaterials Science & Engineering. (2020, November 17). Retrieved February 20, 2026, from [Link]
-
Synthesis and characterization of ethosomal contrast agents containing iodine for computed tomography (CT) imaging applications - Taylor & Francis. (2013, November 5). Retrieved February 20, 2026, from [Link]
-
Organic Nanoplatforms for Iodinated Contrast Media in CT Imaging - MDPI. (2021, November 23). Retrieved February 20, 2026, from [Link]
-
A Liposomal Nanoscale Contrast Agent for Preclinical CT in Mice - AJR Online. (2023, November 15). Retrieved February 20, 2026, from [Link]
-
In-vivo MRI and CT scanning protocol for non-human primates using a 3D printed MR-compatible stereotaxic frame. (2023, December 27). Retrieved February 20, 2026, from [Link]
-
Contrast agents for preclinical targeted X-ray imaging - PubMed. (2014, September 30). Retrieved February 20, 2026, from [Link]
-
Evaluation of the new blood-pool CT contrast agent VivoVist in mouse models - PMC. (2025, November 1). Retrieved February 20, 2026, from [Link]
-
Biocompatibility Studies of Gadolinium Complexes with Iminodiacetic Acid Derivatives. (n.d.). Retrieved February 20, 2026, from [Link]
-
In Vivo Small Animal Imaging using Micro-CT and Digital Subtraction Angiography - PMC. (n.d.). Retrieved February 20, 2026, from [Link]
-
PET/CT IMAGING IN MICE AND RATS - Rutgers Office for Research. (n.d.). Retrieved February 20, 2026, from [Link]
-
In vivo small animal micro-CT using nanoparticle contrast agents - PMC. (n.d.). Retrieved February 20, 2026, from [Link]
-
A Preclinical Study of a Novel Dual-Modality Contrast Agent in Rodent Models - Frontiers. (n.d.). Retrieved February 20, 2026, from [Link]
-
(PDF) In vivo small-animal imaging using micro-CT and digital subtraction angiography. (2025, August 6). Retrieved February 20, 2026, from [Link]
-
What Contrast agent are being developed? - Patsnap Synapse. (2025, March 17). Retrieved February 20, 2026, from [Link]
-
Contrast media for angiography: physicochemical properties, pharmacokinetics and biocompatibility. | Semantic Scholar. (n.d.). Retrieved February 20, 2026, from [Link]
-
Biocompatibility Testing For Medical Devices & IVDs - I3CGlobal. (n.d.). Retrieved February 20, 2026, from [Link]
-
Population Pharmacokinetics of Heptanoate in Healthy Subjects and Patients With Long-Chain Fatty Acid Oxidation Disorders Treated With Triheptanoin - PubMed. (2022, November 15). Retrieved February 20, 2026, from [Link]
-
The Use of a Radiopaque Contrast Medium in Endodontic Radiography - PubMed. (n.d.). Retrieved February 20, 2026, from [Link]
-
Differences in radiopacity among CT contrast agents and concentrations: A quantitative study | Request PDF - ResearchGate. (2026, February 9). Retrieved February 20, 2026, from [Link]
-
Biocompatibility Test Methods - Pacific BioLabs. (n.d.). Retrieved February 20, 2026, from [Link]
-
Ethyl heptanoate (YMDB01474) - Yeast Metabolome Database. (n.d.). Retrieved February 20, 2026, from [Link]
-
In vitro comparison of the radiopacity of cavity lining materials with human dental structures. (n.d.). Retrieved February 20, 2026, from [Link]
-
Biocompatibility of Medical Devices - A Review - SciSpace. (2021, September 6). Retrieved February 20, 2026, from [Link]
-
How Does the Choice of Contrast Agent Affect the Clarity of CT Scan Results?. (2024, August 28). Retrieved February 20, 2026, from [Link]
-
Ethyl Heptanoate | C9H18O2 | CID 7797 - PubChem. (n.d.). Retrieved February 20, 2026, from [Link]
-
(PDF) Population Pharmacokinetics of Heptanoate in Healthy Subjects and Patients With Long‐Chain Fatty Acid Oxidation Disorders Treated With Triheptanoin - ResearchGate. (n.d.). Retrieved February 20, 2026, from [Link]
-
How to Improve Radiopaque Contrast in Barium Agents - Patsnap Eureka. (2026, February 13). Retrieved February 20, 2026, from [Link]
Sources
- 1. Contrast agents for preclinical targeted X-ray imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vivo small animal micro-CT using nanoparticle contrast agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biodegradable Iodinated Polydisulfides as Contrast Agents for CT Angiography - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Organic Nanoplatforms for Iodinated Contrast Media in CT Imaging | MDPI [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. i3cglobal.com [i3cglobal.com]
- 8. scispace.com [scispace.com]
- 9. Biocompatibility Studies of Gadolinium Complexes with Iminodiacetic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Evaluation of the new blood-pool CT contrast agent VivoVist in mouse models - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Ethyl 7-(3-amino-2,4,6-triiodophenyl)heptanoate proper disposal procedures
The following guide details the operational protocols for the safe containment and disposal of Ethyl 7-(3-amino-2,4,6-triiodophenyl)heptanoate .
As a Senior Application Scientist, I must emphasize that this compound represents a specific class of poly-iodinated aromatic lipophiles . Its disposal requires strict adherence to halogenated waste protocols to prevent the release of toxic iodine vapors during incineration and to protect aquatic ecosystems from persistent organo-iodide contamination.
Part 1: Executive Hazard Assessment
Before handling waste, you must understand the chemical nature of the material to mitigate risks during the consolidation process.
| Property | Hazard Implication | Operational Requirement |
| Chemical Class | Halogenated Aromatic Amine (Triiodinated) | MANDATORY SEGREGATION: Do not mix with non-halogenated solvents (e.g., Acetone, Ethanol) unless the entire stream is designated as halogenated.[1] |
| Stability | Light Sensitive; Thermally Labile | Use Amber/Opaque waste containers. Avoid storing near heat sources which may liberate free Iodine ( |
| Toxicity | Potential Carcinogen/Target Organ Toxin (Thyroid) | Zero-Contact Protocol: Double nitrile gloves and Tyvek sleeves are recommended due to the lipophilic heptanoate tail enhancing skin absorption.[1] |
| Environmental | Marine Pollutant (PBT Potential) | ZERO SEWER DISCHARGE: Under no circumstances can this be washed down the drain. |
Part 2: Waste Characterization & Segregation
The presence of three iodine atoms on the aromatic ring classifies this as Halogenated Organic Waste . Standard incinerators used for general organic solvents may not be equipped with the necessary scrubbers to handle the acidic gases (Hydrogen Iodide,
Decision Matrix: Waste Stream Selection
-
Scenario A: Pure Solid/Powder
-
Classification: Hazardous Solid Waste (Halogenated).
-
Container: Wide-mouth HDPE jar.[1]
-
-
Scenario B: Reaction Mother Liquor (e.g., dissolved in DCM or Ethyl Acetate) [1]
-
Classification: Halogenated Solvent Waste.
-
Container: Safety can or narrow-mouth HDPE carboy (Amber).[1]
-
Critical Note: Even if the solvent is non-halogenated (e.g., Ethanol), the presence of dissolved iodinated compound (>1%) often legally reclassifies the entire container as halogenated waste depending on local regulations (RCRA/EU codes).[1]
-
Part 3: Step-by-Step Disposal Protocol
Step 1: Quenching & Stabilization (If Reactive)
If the waste contains unreacted reagents (e.g., thionyl chloride, acid chlorides) from the synthesis steps:
-
Cool the reaction mixture to 0°C.
-
Slowly quench with saturated Sodium Bicarbonate (
) to neutralize acidity. -
Verify pH is between 6–8.
-
Do not use strong oxidizers (like bleach), as this will strip the iodine from the ring, releasing toxic purple iodine vapor.
Step 2: Packaging
-
Select Container: Use High-Density Polyethylene (HDPE). Glass is acceptable but poses a breakage risk.
-
Light Protection: If clear containers are used, wrap them in aluminum foil to prevent photo-degradation of the iodinated ring.
-
Headspace: Leave at least 10% headspace to accommodate potential gas expansion.
Step 3: Labeling
Affix a hazardous waste label with the following specific data:
-
Constituents: this compound.[1]
-
Hazard Checkboxes: Toxic, Irritant, Environmental Hazard.[1]
-
Warning: "CONTAINS IODINATED ORGANICS – DO NOT BULK WITH NON-HALOGENATED SOLVENTS."
Part 4: Emergency Response (Spills)
Scenario: You drop a vial of the pure oil/solid on the floor.
-
Evacuate & Ventilate: If dust is generated, clear the immediate area.
-
PPE Upgrade: Wear N95 or P100 respiratory protection if powder is airborne.
-
Containment:
-
Solids: Do not dry sweep. Cover with wet paper towels to prevent dust, then scoop into a disposal jar.
-
Liquids/Oils: Absorb with Vermiculite or Polypropylene pads . Do not use sawdust (combustible reaction risk with some iodinated oxidizers).
-
-
Decontamination: Wash the surface with a solution of Sodium Thiosulfate (5%) followed by soapy water. Thiosulfate will reduce any liberated free iodine (visible as brown/purple staining) to colorless iodide.
Part 5: Disposal Workflow Diagram
The following logic flow ensures the material reaches the correct incineration facility (Rotary Kiln with Scrubber).
Figure 1: Decision matrix for the segregation and disposal of iodinated organic intermediates.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12648671, Ethyl 3-aminoheptanoate (Structural Analog).[1] Retrieved from [Link][1][2]
-
U.S. Environmental Protection Agency (2024). Resource Conservation and Recovery Act (RCRA) Orientation Manual: Halogenated Solvent Waste Codes. Retrieved from [Link][1]
-
World Health Organization (2024). The International Pharmacopoeia: Iopanoic Acid (Parent Compound Safety Data). Retrieved from [Link][1]
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
